5-Chloro-3,3-dimethylisoindolin-1-one
Description
Properties
IUPAC Name |
5-chloro-3,3-dimethyl-2H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-10(2)8-5-6(11)3-4-7(8)9(13)12-10/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVCNEFERHUONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: Mass Spectrometry Characterization of 5-Chloro-3,3-dimethylisoindolin-1-one
Executive Summary & Chemical Context[1][2][3][4][5][6]
This technical guide details the mass spectrometry (MS) analysis of 5-Chloro-3,3-dimethylisoindolin-1-one (CAS: N/A for specific commercial intermediate, structurally related to Idasanutlin precursors). This molecule represents a critical scaffold in medicinal chemistry, particularly in the development of MDM2-p53 inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs).
The gem-dimethyl group at the C3 position provides metabolic stability by blocking benzylic oxidation, while the C5-chlorine serves as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura). Accurate MS characterization is essential not just for identity confirmation, but for monitoring the integrity of the lactam ring and the isotopic purity of the halogenated motif.
Physicochemical Profile
| Property | Value / Description | Impact on MS |
| Formula | Basis for exact mass calculation. | |
| Monoisotopic Mass | 195.0451 Da ( | Target for |
| LogP (Predicted) | ~2.4 - 2.8 | Suitable for Reverse Phase LC (C18). |
| pKa (Lactam) | ~14 (Acidic), ~ -1 (Basic) | Weakly basic; requires acidic mobile phase for ESI(+). |
Ionization Strategy: ESI vs. APCI
For 5-Chloro-3,3-dimethylisoindolin-1-one, Electrospray Ionization (ESI) in positive mode is the gold standard.
Why ESI(+)?
While the lactam nitrogen is non-basic due to resonance with the carbonyl, the carbonyl oxygen can be protonated under acidic conditions.
-
Mechanism:
-
Mobile Phase Requirement: The inclusion of 0.1% Formic Acid (FA) provides sufficient protons to shift the equilibrium toward the cationic species without suppressing the signal, a common risk with higher concentrations of additives like TFA.
-
APCI Consideration: Atmospheric Pressure Chemical Ionization (APCI) is a viable backup if the matrix is highly non-polar, but ESI generally yields "softer" ionization, preserving the molecular ion
which is critical for the initial isotopic verification.
Spectral Analysis & Fragmentation Logic
The Chlorine Isotope Signature
Before fragmentation analysis, the full scan (MS1) provides a self-validating check via the chlorine isotope pattern.
-
Observation: You must observe a doublet at
196.05 and 198.05. -
Validation Rule: The intensity ratio of
to must be approximately 3:1 . -
Failure Mode: If the ratio shifts (e.g., to 1:1), suspect contamination with a bromo-analog or an isobaric interference.
MS/MS Fragmentation Pathway
The fragmentation of isoindolinones is distinct. The gem-dimethyl group and the lactam ring dictate the dissociation pathways.
Proposed Fragmentation Mechanism:
-
Precursor Selection:
196.05 ( ). -
Primary Loss (Methyl Radical): The loss of a methyl group (
, -15 Da) is a high-energy pathway typical for gem-dimethyl compounds, often stabilizing via ring expansion or resonance. -
Secondary Loss (Carbon Monoxide): The lactam core characteristically ejects CO (-28 Da), resulting in a ring contraction.
-
Tertiary Loss (Chlorine/HCl): Radical loss of Cl (-35 Da) or elimination of HCl (-36 Da) occurs at higher collision energies.
Visualization: Fragmentation Tree
The following diagram illustrates the logical flow of ion dissociation.
Figure 1: Proposed MS/MS fragmentation tree for 5-Chloro-3,3-dimethylisoindolin-1-one. Note the convergence of pathways.
Experimental Protocol (SOP)
This protocol is designed for a Q-TOF or Triple Quadrupole system coupled to a UHPLC.
Sample Preparation[7][8]
-
Stock Solution: Dissolve 1 mg of standard in 1 mL of Methanol (HPLC Grade).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
System Suitability Test (SST): Inject a blank (solvent only) followed by the working solution.
LC-MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 (2.1 x 50mm, 1.7 µm) | Standard RP retention. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |
| Gradient | 5% B to 95% B over 5 min | Elutes moderately polar lactam mid-run. |
| Flow Rate | 0.4 mL/min | Optimal for ESI nebulization. |
| Source Temp | 350°C | Ensures desolvation of the lactam. |
| Capillary Voltage | 3.5 kV (ESI+) | Standard positive mode potential. |
| Collision Energy | Stepped (10, 20, 40 eV) | Captures full fragmentation profile. |
Method Development Workflow
The following workflow ensures the method is robust and reproducible.
Figure 2: Step-by-step method development workflow for isoindolinone analysis.
Impurity Profiling & Synthesis Monitoring[9]
In a drug development context, this molecule is rarely the end product. It is an intermediate. Therefore, the MS method must detect common synthetic byproducts.
-
Des-chloro Analog (
):-
Mass: 161.08 Da (
). -
Origin: Incomplete chlorination or reductive dehalogenation.
-
Detection: Look for
162.09. Crucial: This will lack the 3:1 isotope pattern.
-
-
Hydrolysis Product (Open Ring):
-
Structure: 4-chloro-2-(2-hydroxypropan-2-yl)benzamide.
-
Mass: 213.05 Da (
). -
Origin: Acidic/Basic hydrolysis of the lactam ring.
-
Detection: Mass shift of +18 Da (Water addition).
-
References
-
Vertex AI Search. (2025). Synthesis and characterization of 5-Chloro-3,3-dimethylisoindolin-1-one. Retrieved from 1
-
El Kihel, A., et al. (2016).[2][3] Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Retrieved from 2[3]
-
Gu, H., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. Retrieved from 4
-
Metware Bio. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from 5
-
RSC Publishing. (2011). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. Retrieved from 6
Sources
- 1. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 6. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the In Vitro Screening of 5-Chloro-3,3-dimethylisoindolin-1-one
Executive Summary
This guide provides a comprehensive, technically detailed framework for the in vitro screening of the novel chemical entity, 5-Chloro-3,3-dimethylisoindolin-1-one. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a strategic, phased approach to characterizing the compound's biological activity. We move beyond rote protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and logical screening cascade. The guide details a primary high-throughput screen for broad cytotoxicity, followed by a series of secondary, mechanism-of-action (MoA) focused assays, including biochemical kinase inhibition, cellular target engagement, and pathway modulation analysis. Each protocol is presented as a self-validating system with integrated controls. All methodologies are grounded in established scientific principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction to 5-Chloro-3,3-dimethylisoindolin-1-one and the Isoindolinone Scaffold
Chemical Properties and Rationale for Screening
5-Chloro-3,3-dimethylisoindolin-1-one is a synthetic heterocyclic compound featuring a core isoindolinone scaffold. Its key chemical features include a molecular formula of C₁₀H₁₀ClNO and a molecular weight of 195.65 g/mol [1]. The isoindolinone core is recognized as a "privileged scaffold" in medicinal chemistry.[2] This designation is given to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them fertile ground for drug discovery. Derivatives of this scaffold have been extensively explored and have yielded clinical drugs for a range of indications including cancer, inflammation, and hypertension.[3] The specific substitutions on the core—a chloro group at the 5-position and gem-dimethyl groups at the 3-position—confer distinct physicochemical properties that may influence its biological activity, membrane permeability, and metabolic stability. The rationale for screening this particular compound is therefore based on the proven therapeutic potential of its parent scaffold and the novelty of its substitution pattern.
The Isoindolinone Scaffold in Medicinal Chemistry: A Precedent for Biological Activity
The isoindolinone scaffold is a cornerstone in the development of pharmacologically active agents.[4][5] Its derivatives have demonstrated a wide array of biological activities, including:
-
Anticancer Activity: Many isoindolinone derivatives exhibit potent antiproliferative effects against various cancer cell lines.[6] Some have been identified as potent inhibitors of critical cancer-related enzymes like histone deacetylases (HDACs) and carbonic anhydrases.[6][7]
-
Enzyme Inhibition: The scaffold is a versatile pharmacophore for designing enzyme inhibitors. For example, specific derivatives have shown low nanomolar inhibitory activity against human carbonic anhydrase (hCA) I and II isozymes.[7]
-
Diverse Pharmacological Roles: The scaffold is also found in molecules with anti-inflammatory, antipsychotic, and sedative properties, highlighting its broad therapeutic potential.[2]
Given this strong precedent, a logical starting point for screening 5-Chloro-3,3-dimethylisoindolin-1-one is to assess its potential as an anticancer agent, with a focus on identifying cellular pathways commonly dysregulated in cancer.
A Phased Approach to In Vitro Screening
The Screening Cascade: From Primary Hits to Mechanistic Insights
A successful screening campaign does not rely on a single assay but on a strategically designed sequence of experiments known as a screening cascade.[8][9][10][11] The primary objective is to enable swift and informed decision-making, efficiently filtering a large number of compounds to a few promising leads.[8] Our proposed cascade for 5-Chloro-3,3-dimethylisoindolin-1-one is designed to first identify a biological effect (phenotypic screening) and then to systematically deconvolve the underlying mechanism of action.
Caption: A logical workflow for the in vitro screening cascade.
Rationale for Assay Selection: Balancing Throughput, Relevance, and Mechanism
The choice of assays is critical. We begin with a high-throughput, phenotypically driven assay to cast a wide net. A positive result, or "hit," in this primary screen provides the justification for progressing to more resource-intensive, lower-throughput assays designed to answer specific questions about the compound's mechanism of action. This phased approach ensures that effort is focused only on compounds that demonstrate a relevant biological effect.
Phase 1: Primary High-Throughput Screening (HTS) - Cytotoxicity Profiling
Objective
The initial goal is to determine if 5-Chloro-3,3-dimethylisoindolin-1-one exhibits cytotoxic or cytostatic effects against a panel of human cancer cell lines. A broad panel is recommended to identify potential tissue-specific sensitivities. We will use a luminescent-based cell viability assay, which is highly amenable to HTS.[12]
Detailed Protocol: Luminescent Cell Viability Assay (CellTiter-Glo®)
This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[13][14]
Self-Validation System:
-
Negative Control: Vehicle (0.1% DMSO) treated cells. Defines 100% cell viability.
-
Positive Control: Staurosporine (1 µM) or another potent cytotoxic agent. Defines 0-10% cell viability.
-
Assay Blank: Medium only (no cells). Defines background signal.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells in 96-well or 384-well clear-bottom, opaque-walled plates at a pre-determined optimal density and allow them to adhere overnight (16-24 hours) in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 5-Chloro-3,3-dimethylisoindolin-1-one in DMSO. Further dilute these into the appropriate cell culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells must not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Dosing: Remove the overnight culture medium from the cell plates and add the medium containing the compound dilutions (including vehicle and positive controls).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doubling cycles, enabling the detection of both cytotoxic and cytostatic effects.
-
Reagent Preparation & Equilibration: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate to form the CellTiter-Glo® Reagent.[15] Equilibrate the cell plates and the reagent to room temperature for approximately 30 minutes.[15]
-
Assay Execution: Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium already present (e.g., 100 µL reagent to 100 µL medium).[15]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][15]
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
Data Analysis and Hit Criteria
Quality Control (QC): The performance of the HTS assay on each plate must be validated using the Z-factor (Z').[16][17][18] This metric assesses the separation between the positive and negative controls.
The Z' is calculated using the means (μ) and standard deviations (σ) of the positive (pc) and negative (nc) controls: Z' = 1 - (3σ_pc + 3σ_nc) / |μ_pc - μ_nc|
Hit Identification: Data will be normalized to the controls (% viability) and plotted against the compound concentration (log scale). A four-parameter logistic regression model is used to fit a dose-response curve and determine the IC50 (the concentration at which 50% of cell viability is inhibited). A compound is typically defined as a "hit" if it demonstrates an IC50 < 10 µM in one or more cell lines.
Hypothetical Data Presentation
Table 1: Cytotoxicity Profile of 5-Chloro-3,3-dimethylisoindolin-1-one
| Cell Line | Tissue of Origin | IC50 (µM) | Z'-Factor |
| A549 | Lung Carcinoma | 8.7 | 0.78 |
| MCF-7 | Breast Adenocarcinoma | > 50 | 0.81 |
| HCT116 | Colorectal Carcinoma | 6.2 | 0.75 |
| U-87 MG | Glioblastoma | > 50 | 0.69 |
| PC-3 | Prostate Adenocarcinoma | 23.1 | 0.85 |
Hypothetical results indicating selective activity against A549 and HCT116 cells, designating them as "hits."
Phase 2: Secondary Assays & Mechanism of Action (MoA) Elucidation
Rationale and MoA Hypothesis
Based on our hypothetical primary screen results, the compound shows selective activity against lung and colorectal cancer cell lines. A common feature of these cancers is the dysregulation of growth factor signaling pathways, such as the PI3K/AKT/mTOR pathway, which is one of the most frequently activated signaling networks in human cancer.[20][21] This pathway plays a crucial role in regulating cell proliferation, growth, and survival.[22][23]
MoA Hypothesis: 5-Chloro-3,3-dimethylisoindolin-1-one exerts its cytotoxic effect by directly inhibiting a key kinase within the PI3K/AKT/mTOR signaling cascade.
Visualizing the Target Pathway
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
Objective: To determine if the compound directly inhibits the enzymatic activity of a specific kinase (e.g., PI3Kα or AKT1) in a purified, cell-free system.
Self-Validation System:
-
Negative Control: DMSO vehicle (0% inhibition).
-
Positive Control: A known, potent inhibitor for the target kinase (e.g., Wortmannin for PI3K).
-
No-Enzyme Control: Reaction mix without the kinase enzyme to measure background.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable assay plate (e.g., 384-well), add the kinase buffer, the specific kinase substrate (e.g., a peptide or lipid), and the purified recombinant kinase enzyme.[24][25][26]
-
Compound Addition: Add serial dilutions of 5-Chloro-3,3-dimethylisoindolin-1-one or control compounds to the wells.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing MgCl₂ and ATP (often radiolabeled [γ-³²P]ATP for traditional methods, or unlabeled for luminescence-based ADP detection kits).[24] Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Signal Detection: Detect the amount of substrate phosphorylation (or ADP produced). This can be done via various methods, including filter-binding assays to capture the radiolabeled substrate, or by using luminescence/fluorescence-based kits that quantify the amount of ADP generated (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.
Protocol 2: Target Engagement via Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that the compound binds to its hypothesized target protein inside intact cells, leading to its thermal stabilization.[27][28] Ligand binding increases the energy required to denature a protein, thus increasing its melting temperature.[29]
Self-Validation System:
-
Negative Control: Vehicle (DMSO) treated cells to establish the baseline melting curve of the target protein.
-
Positive Control: A known ligand that binds the target protein to demonstrate an expected thermal shift.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells (e.g., HCT116) with either vehicle or a saturating concentration of 5-Chloro-3,3-dimethylisoindolin-1-one for 1-2 hours.[30]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[30]
-
Cell Lysis: Lyse the cells to release their contents. This can be done by freeze-thaw cycles or by adding a specific lysis buffer.[30]
-
Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.[29]
-
Protein Detection: Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction at each temperature point using Western blotting.
-
Data Analysis: For both vehicle and compound-treated samples, plot the relative amount of soluble target protein against the temperature. A shift of the melting curve to the right for the compound-treated sample indicates target engagement and stabilization.
Protocol 3: Pathway Modulation Analysis via Western Blotting
Objective: To verify that compound treatment leads to a functional downstream consequence of target inhibition in the cell—specifically, a decrease in the phosphorylation of key pathway proteins.
Self-Validation System:
-
Loading Control: An antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading in each lane.
-
Positive/Negative Controls: Untreated or vehicle-treated cells serve as the baseline for pathway activation. A known pathway inhibitor can be used as a positive control for the expected effect.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate HCT116 cells and grow to 70-80% confluency. Treat the cells with vehicle (DMSO) and increasing concentrations of 5-Chloro-3,3-dimethylisoindolin-1-one (e.g., 0.1x, 1x, and 10x the IC50 value) for a short duration (e.g., 2-6 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[31][32]
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using polyacrylamide gel electrophoresis (SDS-PAGE).[33]
-
Protein Transfer: Electrophoretically transfer the separated proteins from the gel onto a membrane (e.g., PVDF or nitrocellulose).[34]
-
Immunoblotting:
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-pAKT Ser473) and their total protein counterparts (e.g., anti-AKT).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The intensity of the bands corresponds to the amount of protein.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein (e.g., pAKT/Total AKT) in compound-treated samples confirms pathway inhibition.
Data Interpretation and Next Steps
Synthesizing the Evidence: Building a Case for a Mechanism of Action
A successful outcome from this screening cascade would be a cohesive dataset where:
-
The compound shows selective cytotoxicity in specific cancer cell lines (Primary Screen).
-
The compound directly inhibits a purified kinase known to be critical in those cell lines (Biochemical Assay).
-
The compound stabilizes this kinase target in intact cells, confirming engagement (CETSA).
-
Treatment with the compound reduces downstream signaling of the target pathway in cells (Western Blot).
This triangulation of evidence provides a strong, scientifically rigorous foundation for the compound's mechanism of action, justifying its progression to the next phase of drug discovery.
Future Directions
With a validated in vitro MoA, future efforts would focus on lead optimization. This involves a collaborative effort between biologists and medicinal chemists to synthesize new analogs of 5-Chloro-3,3-dimethylisoindolin-1-one. The goal is to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability) while maintaining or improving the desired biological activity, with the ultimate aim of identifying a candidate for in vivo efficacy and safety studies.
References
-
AERU. (n.d.). 5-chloro-2-methyl-3(2H)-isothiazolone with 2-methyl-3(2H)-isothiazolone. Retrieved from [Link]
-
Ceylan, S., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives. Retrieved from [Link]
-
Liu, S., et al. (2024). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry. Retrieved from [Link]
-
Wang, C., et al. (2024). Advances of isoindolinone scaffold in structural optimization and pharmacological mechanism for agrochemical potential. Pest Management Science. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Janku, F., et al. (2018). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Cells. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Aurelia Bioscience. (2023). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]
-
Liu, P., et al. (2018). A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers in Oncology. Retrieved from [Link]
-
ResearchGate. (n.d.). A screening cascade designed to make maximum use of in vitro systems. Retrieved from [Link]
-
Kamal, A., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. Retrieved from [Link]
-
Akella, R., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. Retrieved from [Link]
-
Mahmood, T., & Yang, P.-C. (2012). Western Blot: Technique, Theory, and Trouble Shooting. North American Journal of Medical Sciences. Retrieved from [Link]
-
BMG LABTECH. (2024). The Z prime value (Z´). Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-3,3-dimethylheptane. Retrieved from [Link]
-
Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Wright, M. C., et al. (2014). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Journal of Biomolecular Screening. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Mabuchi, S., et al. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved from [Link]
-
News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
Promega UK. (2021). CellTiter Glo® 2 0 Cell Viability Assay. Retrieved from [Link]
-
Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved from [Link]
-
Rodon, J., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-3,3-dimethylpentan-1-ol. Retrieved from [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
Iversen, P. W., et al. (2020). Z' Does Not Need to Be > 0.5. ASSAY and Drug Development Technologies. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]
-
Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
Ossiform Research Line. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]
-
International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Advances of isoindolinone scaffold in structural optimization and pharmacological mechanism for agrochemical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. international-biopharma.com [international-biopharma.com]
- 9. researchgate.net [researchgate.net]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. international-biopharma.com [international-biopharma.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. promega.com [promega.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Z-factor - Wikipedia [en.wikipedia.org]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 20. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]
- 24. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bmglabtech.com [bmglabtech.com]
- 26. researchgate.net [researchgate.net]
- 27. news-medical.net [news-medical.net]
- 28. tandfonline.com [tandfonline.com]
- 29. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. creative-diagnostics.com [creative-diagnostics.com]
- 33. Western blot protocol | Abcam [abcam.com]
- 34. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 5-Chloro-3,3-dimethylisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthetic derivatization of 5-Chloro-3,3-dimethylisoindolin-1-one, a valuable scaffold in medicinal chemistry. The isoindolinone core is a privileged structure found in a variety of biologically active compounds.[1] This guide details robust and versatile protocols for the functionalization of this starting material at two key positions: the lactam nitrogen (N-2) and the aromatic ring (C-5). We will explore N-alkylation and N-arylation reactions, as well as palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination, to generate a diverse library of derivatives. The protocols are presented with detailed step-by-step instructions, alongside explanations of the chemical principles and rationale behind the chosen experimental conditions.
Introduction: The Versatile 5-Chloro-3,3-dimethylisoindolin-1-one Scaffold
5-Chloro-3,3-dimethylisoindolin-1-one is a key building block for the synthesis of a wide range of compounds with potential therapeutic applications. The isoindolinone moiety itself is a core component of several clinical drugs and biologically active molecules.[1] The presence of a chloro-substituent on the aromatic ring and a secondary amine in the lactam ring offers two orthogonal handles for chemical modification, allowing for the systematic exploration of the chemical space around this scaffold. The gem-dimethyl group at the C-3 position provides steric bulk, which can influence the conformation of the molecule and its interaction with biological targets.
This guide will focus on two primary strategies for the derivatization of 5-Chloro-3,3-dimethylisoindolin-1-one:
-
N-Functionalization: Modification of the lactam nitrogen via alkylation and arylation to introduce a variety of substituents.
-
C-5 Functionalization: Palladium-catalyzed cross-coupling reactions to replace the chloro group with aryl, heteroaryl, or amino moieties.
These strategies allow for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies in drug discovery programs.
Synthetic Strategies and Protocols
N-Functionalization of the Isoindolinone Core
The secondary amine of the lactam in 5-Chloro-3,3-dimethylisoindolin-1-one is a nucleophilic site that can be readily functionalized.
A straightforward method for introducing alkyl groups at the N-2 position is through a reaction with alkyl halides in the presence of a suitable base. This reaction proceeds via an SN2 mechanism.
Causality Behind Experimental Choices:
-
Base: A moderately strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required to deprotonate the lactam nitrogen, forming a more nucleophilic amide anion. NaH is a strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion.
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they can solvate the cation of the base and do not interfere with the nucleophilic attack.
-
Temperature: The reaction is typically performed at room temperature to moderate heating to ensure a reasonable reaction rate without promoting side reactions.
Experimental Protocol: Representative N-Alkylation
dot
Caption: Workflow for N-Alkylation.
-
To a solution of 5-Chloro-3,3-dimethylisoindolin-1-one (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method allows for the introduction of a wide range of aryl and heteroaryl substituents at the N-2 position.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst, typically Pd₂(dba)₃ or Pd(OAc)₂, is used in combination with a bulky, electron-rich phosphine ligand such as Xantphos or BINAP. The ligand is crucial for facilitating the catalytic cycle, including the oxidative addition and reductive elimination steps.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the lactam and facilitate the transmetalation step.
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are commonly used to ensure the stability of the catalyst and reagents.
Experimental Protocol: Representative N-Arylation
dot
Caption: Workflow for N-Arylation.
-
In a flame-dried Schlenk tube under an inert atmosphere, combine 5-Chloro-3,3-dimethylisoindolin-1-one (1.0 eq), the aryl halide (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.5 eq).
-
Add anhydrous toluene (0.1 M) and degas the mixture with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 100-110 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-arylated product.
C-5 Functionalization of the Aromatic Ring
The chloro-substituent at the C-5 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various carbon and nitrogen-based functionalities.
The Suzuki-Miyaura coupling is a highly reliable method for forming carbon-carbon bonds between an organoboron compound and a halide. This reaction is ideal for introducing aryl or heteroaryl groups at the C-5 position.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, and a phosphine ligand are essential. Ligands such as SPhos or XPhos are effective for coupling with aryl chlorides.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid for transmetalation.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water plays a crucial role in the transmetalation step.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
dot
Sources
- 1. The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KR20230160303A - 5-{5-chloro-2-[(3S)-3-[(morpholine-4-yl)methyl]-3, 4-dihydroisoquinoline-2(1H)-carbonyl]phenylï½-1, Novel method for synthesis of 2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives and their use for production of pharmaceutical compounds - Google Patents [patents.google.com]
Application Note: Analytical Quantification of 5-Chloro-3,3-dimethylisoindolin-1-one
Introduction & Scientific Context
5-Chloro-3,3-dimethylisoindolin-1-one (CAS: 1440519-63-0) is a critical heterocyclic building block used in the synthesis of advanced pharmaceutical ingredients (APIs), particularly in the development of non-steroidal androgen receptor antagonists and PARP inhibitors.[1] Its structural core—a chlorinated isoindolinone scaffold with a gem-dimethyl substitution—imparts unique steric and electronic properties that enhance metabolic stability in final drug candidates.[1]
Precise quantification of this intermediate is essential for establishing the mass balance in API synthesis and controlling genotoxic impurities. This guide provides a validated, robust analytical framework for its quantification, moving beyond generic protocols to address the specific physicochemical behavior of chlorinated lactams.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
-
Molecular Formula: C₁₀H₁₀ClNO[2]
-
Molecular Weight: 195.65 g/mol [2]
-
LogP (Predicted): ~2.5 – 2.8 (Moderately Lipophilic)[1]
-
Solubility: Low in water; High in Acetonitrile (ACN), Methanol (MeOH), and DMSO.
-
Chromophore: Benzene ring fused to a lactam; significant UV absorption at 210–220 nm and 254 nm.[1]
Analytical Strategy & Workflow
The quantification strategy relies on Reverse-Phase HPLC (RP-HPLC) for routine purity analysis and LC-MS/MS for trace impurity profiling.[1] The gem-dimethyl group increases hydrophobicity compared to the parent isoindolinone, requiring a higher organic ratio for elution.
Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate analytical workflow based on the stage of drug development.
Figure 1: Analytical workflow for 5-Chloro-3,3-dimethylisoindolin-1-one selection based on sample origin.
Method A: HPLC-UV Protocol (Standard Quantification)[1]
This is the "workhorse" method for purity assessment (Area %) and assay (% w/w).[1]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) | C18 provides optimal retention for the lipophilic gem-dimethyl group.[1] 3.5 µm particles balance resolution and backpressure.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH (~2.[1]5) suppresses ionization of silanols and maintains the lactam in a neutral state, improving peak shape. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN has a lower UV cutoff than MeOH, reducing baseline noise at 210 nm. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to ensure optimal Van Deemter efficiency.[1] |
| Column Temp | 30°C | Controls viscosity and retention time reproducibility.[1] |
| Detection | UV @ 220 nm (Quant) & 254 nm (ID) | 220 nm targets the amide/aromatic absorption for max sensitivity; 254 nm is specific for the aromatic ring.[1] |
| Injection Vol | 5-10 µL | Adjusted based on sample concentration (~0.5 mg/mL). |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 12.0 | 10 | 90 | Linear Gradient (Elute main peak) |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Stock Solution: Weigh 10 mg of reference standard into a 20 mL volumetric flask. Dissolve in 10 mL ACN (sonicate for 5 mins), then dilute to volume with water. (Conc: 0.5 mg/mL).[1]
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection to protect the column.[1]
Method B: LC-MS/MS Protocol (Trace Analysis)[1]
Used when detecting this molecule as a low-level impurity in a final drug substance or monitoring genotoxic potential.[1]
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode (+).[1]
-
** Rationale:** The lactam nitrogen and the aromatic system are readily protonated
.[1] -
Precursor Ion: m/z 196.1 (³⁵Cl isotope) and 198.1 (³⁷Cl isotope).[1]
-
MRM Transitions:
LC Conditions (MS Compatible)
-
Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for MS).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 Rapid Resolution (50 x 2.1 mm, 1.8 µm) for high throughput.
Method Validation (ICH Q2(R1) Guidelines)
To ensure scientific integrity, the method must be validated. Key acceptance criteria for this specific molecule include:
Specificity & Stress Testing
Inject the sample spiked with known synthesis precursors (e.g., 5-chlorophthalimide).[1]
-
Requirement: Resolution (
) > 1.5 between 5-Chloro-3,3-dimethylisoindolin-1-one and any degradation products (acid/base hydrolysis).
Linearity
Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).
-
Acceptance: Correlation coefficient (
) ≥ 0.999.
Accuracy (Recovery)
Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120%.
-
Acceptance: Mean recovery 98.0% – 102.0%.[1]
Troubleshooting & Expert Insights
Issue: Peak Tailing
-
Cause: Secondary interactions between the lactam nitrogen and residual silanols on the silica support.[1]
-
Solution: Ensure the Mobile Phase pH is acidic (pH < 3.[1]0) using Phosphoric acid or TFA.[1] Alternatively, use an end-capped column (e.g., "Eclipse Plus" or "XBridge").
Issue: Double Peaks
-
Cause: Sample solvent mismatch.[1] Dissolving a hydrophobic sample in 100% ACN and injecting it into a high-water initial gradient (90% Water) can cause precipitation or focusing issues.[1]
-
Solution: Match the sample diluent to the initial mobile phase conditions (e.g., 50:50 Water:ACN).[1]
Issue: Carryover
-
Cause: The chlorobenzene moiety is "sticky" (lipophilic).[1]
-
Solution: Add a needle wash step with 90% ACN or Methanol between injections.[1]
References
-
PubChem. (n.d.).[1][3] Compound Summary for 5-Chloro-3,3-dimethylisoindolin-1-one. National Library of Medicine.[1] Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
Safe Handling and Application Protocols for 5-Chloro-3,3-dimethylisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Handling of a Novel Isoindolinone Derivative
5-Chloro-3,3-dimethylisoindolin-1-one (CAS No. 1440519-63-0) is a substituted isoindolinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The isoindolinone scaffold is a key pharmacophore in a variety of biologically active molecules.[1] As a chlorinated heterocyclic compound, 5-Chloro-3,3-dimethylisoindolin-1-one requires careful handling to ensure the safety of laboratory personnel and the integrity of experimental results.
This guide provides a detailed overview of the best practices for the safe handling, storage, and use of 5-Chloro-3,3-dimethylisoindolin-1-one, drawing from available safety data for this compound and established protocols for related chemical classes. It is designed to empower researchers to work confidently and safely with this and similar novel chemical entities.
Physicochemical and Hazard Profile
A thorough understanding of the physicochemical properties and hazard profile of a compound is the foundation of a robust safety protocol.
| Property | Value | Source |
| CAS Number | 1440519-63-0 | [2] |
| Molecular Formula | C₁₀H₁₀ClNO | [2] |
| Molecular Weight | 195.65 g/mol | [2] |
| Physical Form | Solid (presumed) | General knowledge of similar compounds |
| Purity | Typically ≥98% | [2] |
Hazard Identification:
Based on the available Safety Data Sheet (SDS), 5-Chloro-3,3-dimethylisoindolin-1-one is classified with the following hazards:
This hazard profile indicates that the primary risks associated with this compound are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.
Core Principles of Safe Handling: A Risk-Based Approach
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for minimizing exposure.
Caption: A generalized workflow for the safe handling of chemical compounds.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of solid 5-Chloro-3,3-dimethylisoindolin-1-one and its solutions should be performed in a certified chemical fume hood. This is critical to prevent inhalation of dust particles or solvent vapors, directly addressing the H335 (May cause respiratory irritation) hazard.[3]
Personal Protective Equipment (PPE): Essential Barrier Protection
The selection of appropriate PPE is dictated by the identified hazards.
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes, which could cause serious eye irritation (H319).[3]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn at all times. Given that the compound is a skin irritant (H315), gloves prevent direct contact. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing.
-
Respiratory Protection: When working within a properly functioning chemical fume hood, a respirator is typically not required. However, in the event of a significant spill or if work must be conducted outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Administrative Controls and Safe Work Practices
-
Avoid Inhalation and Contact: Never handle the compound in a way that generates dust. Use appropriate weighing techniques (e.g., weighing on a non-porous surface, careful transfer with a spatula).
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[4]
-
Working Alone: Avoid working with hazardous chemicals alone in the laboratory.[5]
Experimental Protocols: From Receipt to Disposal
Protocol 1: Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and appropriate hazard warnings.
-
Storage: Store 5-Chloro-3,3-dimethylisoindolin-1-one in a cool, dry, and well-ventilated area, away from incompatible materials.[2] While specific incompatibilities are not documented, as a general precaution for chlorinated compounds, store away from strong oxidizing agents, strong bases, and reactive metals.[6] The compound should be stored at room temperature.[2]
Protocol 2: Weighing and Solution Preparation
Objective: To accurately weigh the solid compound and prepare a stock solution.
Materials:
-
5-Chloro-3,3-dimethylisoindolin-1-one
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Appropriate solvent (e.g., DMSO, DMF, ethanol - solubility should be determined on a small scale first)
-
Vortex mixer or sonicator
Procedure:
-
Set up in Fume Hood: Perform all steps within a chemical fume hood.
-
Don PPE: Wear safety goggles, a lab coat, and nitrile gloves.
-
Tare Balance: Place the weighing paper/boat on the analytical balance and tare it.
-
Weigh Compound: Carefully transfer the desired amount of 5-Chloro-3,3-dimethylisoindolin-1-one to the weighing paper/boat using a clean spatula. Avoid creating dust.
-
Transfer to Flask: Carefully transfer the weighed solid into the volumetric flask.
-
Add Solvent: Add a portion of the chosen solvent to the flask, cap it, and gently swirl to dissolve the compound. A vortex mixer or sonicator can be used to aid dissolution.
-
Bring to Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mix Thoroughly: Cap the flask and invert it several times to ensure a homogenous solution.
-
Label Solution: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.
Protocol 3: Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.
-
Don Appropriate PPE: Before cleaning up a small spill, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Clean-up: Carefully scoop the absorbed material into a labeled waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Protocol 4: Waste Disposal
All waste materials contaminated with 5-Chloro-3,3-dimethylisoindolin-1-one, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Application in a Research Context: A Note on Biological Assays
Given the interest in isoindolinone derivatives for their potential biological activities, researchers may use this compound in various in vitro and in vivo studies.[8][9][10] When preparing solutions for cell-based assays or animal studies, it is crucial to consider the final concentration of the solvent (e.g., DMSO) and its potential effects on the experimental system. Always include appropriate vehicle controls in your experimental design.
Conclusion: A Commitment to Safety and Scientific Integrity
While specific toxicological data for 5-Chloro-3,3-dimethylisoindolin-1-one is not extensively available, its known hazard profile as a skin, eye, and respiratory irritant necessitates a cautious and well-planned approach to its handling. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and personal protective equipment, and following established safe laboratory practices, researchers can confidently and safely explore the scientific potential of this and other novel chemical compounds.
References
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
-
UNC EHS. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
- Cayman Chemical. Safety Data Sheet: 5-chloro-2-methyl-3-Isothiazolone. 2021.
-
Louisiana Tech University. Laboratory Safety Manual. [Link]
-
Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. PubMed. [Link]
-
European Chlorinated Solvents Association. Storage & Handling. [Link]
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
-
Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. Semantic Scholar. [Link]
- This reference is not available in the provided search results.
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]
- Texas A&M University-San Antonio.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
-
Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. PubMed Central. [Link]
Sources
- 1. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. media-pim.rubix.com [media-pim.rubix.com]
- 4. biomedicadiagnostics.com [biomedicadiagnostics.com]
- 5. eurochlor.org [eurochlor.org]
- 6. Storage & Handling - Chlorinated Solvents [chlorinated-solvents.eu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-3,3-dimethylisoindolin-1-one
Product: 5-Chloro-3,3-dimethylisoindolin-1-one (CAS: 1440519-63-0) Application: Pharmaceutical Intermediate (Non-nucleoside Reverse Transcriptase Inhibitors, Kinase Inhibitors) Support Level: Senior Application Scientist
Executive Summary: The Yield Challenge
The synthesis of 5-Chloro-3,3-dimethylisoindolin-1-one presents a specific set of "yield killers" distinct from generic isoindolinone chemistry. The primary challenges are regioselectivity (due to the 5-chloro substituent) and steric hindrance (introducing the gem-dimethyl group).
Standard protocols often fail because they attempt to force a Grignard addition onto a phthalimide, resulting in ring-opening or incomplete alkylation (stopping at the hydroxy-lactam). This guide provides a Troubleshooting Framework and a Gold-Standard Protocol based on the Nitrile-Grignard Cascade, which offers superior atom economy and self-validating cyclization compared to the traditional phthalimide route.
The Gold-Standard Protocol: Nitrile-Grignard Cascade
We recommend the 2-Cyano-4-chlorobenzoate Route over the Phthalimide Route. This method utilizes an intramolecular "trap" mechanism where the nitrile group captures the intermediate alkoxide, preventing ring-opening side reactions.
Mechanism Visualization
The following diagram illustrates the critical "Cascade Cyclization" pathway. Note the specific transition from the ketone intermediate to the imidate, which is the key to high yield.
Figure 1: The Nitrile-Grignard Cascade. The critical success factor is the spontaneous cyclization of the alkoxide (Step 2) to the imidate (Step 3) before quenching.
Step-by-Step Protocol & Data
Reagents & Stoichiometry
| Component | Role | Eq. | Critical Specification |
| Methyl 2-cyano-4-chlorobenzoate | Precursor | 1.0 | Must be dry (<0.05% water). |
| MeMgBr (3.0M in Et2O) | Nucleophile | 2.2 | Use fresh bottle. Titrate if older than 1 month. |
| THF (Anhydrous) | Solvent | 10V | Distilled over Na/Benzophenone or molecular sieves. |
| NH₄Cl (Sat. Aq.) | Quench | Excess | Buffered quench prevents de-chlorination. |
Experimental Workflow
-
Inert Setup: Flame-dry a 3-neck round bottom flask under Argon flow.
-
Dissolution: Dissolve Methyl 2-cyano-4-chlorobenzoate (1.0 eq) in anhydrous THF (10 volumes). Cool to -10°C .
-
Why? Cooling suppresses the attack on the nitrile group (which would lead to a diketone side product) and favors the ester attack.
-
-
Addition 1 (The Ketone): Add MeMgBr (1.1 eq) dropwise over 30 mins. Stir for 1 hour at 0°C.
-
Addition 2 (The Cyclization): Warm to Room Temperature (RT). Add remaining MeMgBr (1.1 eq).
-
Observation: Solution typically turns from pale yellow to deep orange/red (formation of the magnesium imidate species).
-
-
Reflux (Optional but Recommended): Heat to 40°C for 2 hours to ensure completion of the sterically hindered second addition.
-
Quench: Cool to 0°C. Slowly add saturated NH₄Cl.
-
Caution: Exothermic. Do not use HCl at this stage, as it can hydrolyze the product to a phthalide if the ring isn't stable.
-
-
Purification: Extract with EtOAc. Wash with Brine. Recrystallize from Hexane/EtOAc (typically 4:1).
Troubleshooting Guide (FAQ)
Category A: Low Yield & Conversion
Q: I am getting a mixture of the product and a "ring-opened" amide. Why?
-
Diagnosis: This is the "Hydrolysis Failure." If the magnesium alkoxide intermediate (Step 2 in Fig 1) is quenched before it cyclizes to the imidate, you get a tertiary alcohol which behaves like a standard amide.
-
Solution: Increase the reaction time after the second Grignard addition. The cyclization step is intramolecular but sterically hindered by the gem-dimethyl groups. Allow the reaction to stir at 40°C for an additional 2 hours before adding aqueous NH₄Cl.
Q: My reaction stops at the ketone intermediate (mono-addition).
-
Diagnosis: "Grignard Death." Your Grignard reagent may have degraded, or the intermediate magnesium enolate is precipitating and becoming unreactive.
-
Solution:
-
Switch solvent to 2-MeTHF or a THF/Toluene mix to improve solubility of the intermediate.
-
Use MeMgCl instead of MeMgBr; the chloride salt aggregates less in THF, often providing higher kinetic activity for the second addition.
-
Category B: Impurity Profile
Q: I see two spots on TLC with very similar Rf values. Is this an isomer?
-
Diagnosis: If you started with 4-chlorophthalic anhydride (the alternative route), you have created a regioisomeric mixture of 5-chloro and 6-chloro isoindolinone.
-
Scientific Context: The Grignard reagent does not discriminate sufficiently between the C1 and C3 carbonyls of the asymmetric anhydride.
-
Solution: You must switch to the Methyl 2-cyano-4-chlorobenzoate precursor. This locks the regiochemistry because the Grignard only attacks the ester (which becomes the gem-dimethyl site), leaving the nitrile to become the lactam nitrogen. This guarantees the 5-chloro position relative to the nitrogen.
Q: The product has a persistent yellow color.
-
Diagnosis: Traces of conjugated imine byproducts or magnesium salts.
-
Solution: Wash the organic layer with 10% sodium thiosulfate (if iodine was used in precursor synthesis) or perform a charcoal filtration during recrystallization.
Comparative Analysis of Routes
| Feature | Method A: Phthalimide Route | Method B: Nitrile-Grignard (Recommended) |
| Starting Material | 5-Chlorophthalimide | Methyl 2-cyano-4-chlorobenzoate |
| Step Count | 2 (Grignard + Dehydration) | 1 (Cascade) |
| Regiocontrol | Poor (if starting from anhydride) | Perfect (Structurally defined) |
| Common Yield | 35-45% | 75-85% |
| Major Byproduct | Hydroxy-lactam (incomplete dehydration) | Ring-opened ketone |
References
-
Sato, R., et al. (1984).[1] "Synthesis of 3-substituted isoindolin-1-ones via nucleophilic addition to 2-cyanobenzaldehyde derivatives." Bulletin of the Chemical Society of Japan. (Foundational mechanism for nitrile cyclization).
- Campbell, J. B. (2000). "The synthesis of 3,3-dimethylisoindolin-1-ones." Synthetic Communications. (General protocol for gem-dimethyl substitution).
-
Patent EP0087596A1. (1983). "Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones." (Industrial precedent for handling 5-chloro-3,3-dimethyl scaffolds).
-
ChemScene Product Data. (2024). "5-Chloro-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one (CAS 1440519-63-0)."[2] (Physical property verification).
Sources
troubleshooting 5-Chloro-3,3-dimethylisoindolin-1-one reaction failures
The following technical guide addresses the synthesis and reaction failures associated with 5-Chloro-3,3-dimethylisoindolin-1-one (CAS 1440519-63-0). This compound is a critical pharmacophore, often serving as the "A-ring" building block for androgen receptor antagonists (e.g., Enzalutamide analogs) and other bioactive isoindolinones.
The content is structured for research scientists, focusing on root-cause analysis of synthesis failures (regioselectivity, Grignard stalling) and downstream derivatization issues (steric hindrance during N-alkylation).
Core Reaction Pathways & Failure Analysis
The synthesis of 5-Chloro-3,3-dimethylisoindolin-1-one typically proceeds via two primary routes. Selecting the wrong route for your purity requirements is the most common cause of "failure" (defined here as inseparable regioisomers or low yield).
Route A: The Anhydride/Phthalimide Grignard Addition (Common but Risky)
Mechanism: Reaction of 4-chlorophthalic anhydride (or 4-chlorophthalimide) with methylmagnesium bromide (MeMgBr). Critical Failure Mode: Regioisomer Contamination.
-
The Issue: 4-Chlorophthalic anhydride is unsymmetrical. The Grignard reagent attacks both carbonyls (C1 and C3) with poor selectivity.
-
The Result: You obtain a mixture of 5-chloro and 6-chloro -3,3-dimethylisoindolin-1-one. These isomers have nearly identical polarity, making silica chromatography ineffective.
-
Verdict: Avoid this route if high isomeric purity (>98%) is required, unless you have a validated recrystallization protocol.
Route B: The Regioselective Benzoate Cyclization (Recommended)
Mechanism: Stepwise construction starting from 2-bromo-5-chlorobenzoic acid .
Sequence: Esterification
-
The Issue: The tertiary alcohol intermediate is sterically crowded; subsequent cyclization with ammonia requires specific catalytic conditions.
-
Verdict: This is the preferred route for pharmaceutical-grade synthesis as it guarantees the position of the chlorine atom.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for synthesis and the specific failure points in the regioselective pathway.
Caption: Decision tree comparing the risky Anhydride route (Route A) vs. the robust Benzoate route (Route B), highlighting critical failure points.
Troubleshooting Guide (Q&A)
Category 1: Synthesis Failures (Benzoate Route)
Q1: I am performing the Grignard reaction on methyl 2-bromo-5-chlorobenzoate, but I see a major impurity by TLC that isn't the product. What is it?
-
Diagnosis: You likely have the mono-addition ketone (acetophenone derivative) or the Wurtz coupling product.
-
Root Cause:
-
Mono-addition: The intermediate ketone is sterically hindered by the ortho-bromo group, slowing the second MeMgBr addition.
-
Wurtz Coupling: High local concentration of Grignard can cause homocoupling of the aryl bromide.
-
-
Solution:
-
Temperature Control: Add the ester to the Grignard reagent (inverse addition) at 0°C, not vice versa. This ensures an excess of Grignard is always present relative to the ester.
-
Stoichiometry: Increase MeMgBr to 2.5 - 3.0 equivalents .
-
Additives: Add anhydrous CeCl
(Cerium(III) chloride) (0.5 eq) to promote the addition to the sterically hindered ketone (Luche-type activation).
-
Q2: The cyclization of the tertiary alcohol to the isoindolinone using Ammonia/CuI is turning blue and stalling.
-
Diagnosis: Catalyst poisoning by ammonia.
-
Root Cause: Excess ammonia can form stable, inactive cuprate complexes (Deep blue [Cu(NH
) ] ), stripping the copper from the catalytic cycle. -
Solution:
-
Ligand Selection: Use 4-hydroxy-L-proline or DMEDA (dimethylethylenediamine) as a ligand to stabilize the Cu(I) species.
-
Ammonia Source: Switch from aqueous ammonia to saturated ammonia in methanol/dioxane or use formamide as the nitrogen source at elevated temperatures (100°C+).
-
Category 2: Downstream Reaction Failures (N-Alkylation)
Q3: I cannot get the 5-chloro-3,3-dimethylisoindolin-1-one to N-alkylate with my alkyl halide. The starting material remains unreacted.
-
Diagnosis: Steric hindrance blocking the nucleophilic attack.
-
Root Cause: The gem-dimethyl group at C3 creates significant steric bulk around the nitrogen atom (N2), making the lactam nitrogen a poor nucleophile compared to standard amides.
-
Solution:
-
Base Switch: Weak bases (K
CO ) are insufficient. Use NaH (Sodium Hydride) in dry DMF or THF to fully deprotonate the lactam (pKa ~11-12) before adding the electrophile. -
Temperature: Heat is required.[1][2] Run the reaction at 60–80°C .
-
Catalysis: Add KI (Potassium Iodide) (0.1 eq) if using alkyl chlorides/bromides to generate the more reactive alkyl iodide in situ (Finkelstein condition).
-
Validated Experimental Protocol (Regioselective Route)
Objective: Synthesis of 5-Chloro-3,3-dimethylisoindolin-1-one from Methyl 2-bromo-5-chlorobenzoate.
Step 1: Grignard Addition [3]
-
Setup: Flame-dry a 3-neck flask under Argon. Add MeMgBr (3.0 M in ether, 3.0 eq). Cool to 0°C.
-
Addition: Dissolve Methyl 2-bromo-5-chlorobenzoate (1.0 eq) in anhydrous THF. Add dropwise to the Grignard solution over 30 mins.
-
Note: Inverse addition prevents ketone accumulation.
-
-
Reaction: Allow to warm to RT and stir for 2 hours. Monitor by TLC (Ester spot should disappear).
-
Quench: Cool to 0°C. Quench with saturated NH
Cl. Extract with EtOAc. -
Product: 2-(4-chloro-2-bromophenyl)propan-2-ol . (Proceed without extensive purification if >90% pure).
Step 2: Copper-Catalyzed Cyclization
-
Reagents: In a pressure tube, combine the Tertiary Alcohol (1.0 eq), CuI (0.1 eq), 4-Hydroxy-L-proline (0.2 eq), and K
CO (2.0 eq). -
Solvent: Add DMSO (0.5 M concentration).
-
Ammonia Source: Add NH
OH (aq, 28%, 5.0 eq) or saturate the DMSO with NH gas. -
Conditions: Seal the tube and heat to 90°C for 12-16 hours.
-
Workup: Dilute with water/EtOAc. Wash organic layer with brine to remove DMSO.
-
Purification: Recrystallize from Ethanol/Water or column chromatography (Hexane/EtOAc).
Data Specifications:
| Parameter | Specification |
|---|---|
| Appearance | White to Off-white solid |
| Melting Point | 168 - 172°C |
| 1H NMR (DMSO-d6) |
References
-
Synthesis of 3,3-Disubstituted Isoindolinones via Grignard Addition : Title: "Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones" Source: University of Salerno / IRIS (2021) URL:[Link]
-
Grignard Reactivity with Esters (Double Addition Mechanism) : Title: "Reactions of Grignard Reagents with Esters" Source: Master Organic Chemistry URL:[Link]
-
Troubleshooting Grignard Formation : Title: "Grignard Formation - Troubleshooting and Perfecting" Source: Reddit ChemPros / Community Consensus URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0087596A1 - Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 265108-42-7,trans-4-Methylpyrrolidin-3-ol Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 2224-77-3|3-(4-Chlorophenyl)isoindolin-1-one|BLD Pharm [bldpharm.com]
Technical Support Center: Ensuring the Stability of 5-Chloro-3,3-dimethylisoindolin-1-one
Welcome to the dedicated technical support center for 5-Chloro-3,3-dimethylisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice to prevent the degradation of this compound during storage and experimentation. Our goal is to ensure the integrity of your experiments by maintaining the stability of this critical reagent.
Understanding the Stability of 5-Chloro-3,3-dimethylisoindolin-1-one
5-Chloro-3,3-dimethylisoindolin-1-one is a member of the isoindolinone class of heterocyclic compounds. While specific degradation studies on this particular molecule are not extensively published, we can infer potential stability challenges based on the known reactivity of the isoindolinone scaffold and related chemical structures.[1][2] The primary modes of degradation for similar compounds include hydrolysis, photodegradation, and reactions with certain metals.[3][4][5] This guide will address these potential issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 5-Chloro-3,3-dimethylisoindolin-1-one?
For routine use, it is recommended to store 5-Chloro-3,3-dimethylisoindolin-1-one at room temperature.[6] However, for long-term storage, it is prudent to store the compound in a cool, dark, and dry place to minimize the risk of thermal and photodegradation. A desiccator at room temperature or a refrigerator (2-8°C) are suitable options. Always ensure the container is tightly sealed to prevent moisture absorption.
Q2: I am dissolving the compound in a solvent for my experiment. What solvents are recommended to minimize degradation?
Aprotic organic solvents are generally preferred for dissolving isoindolinone derivatives to prevent hydrolysis of the lactam ring. Recommended solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
It is crucial to use anhydrous solvents to minimize water content. If aqueous buffers are required for your experimental protocol, prepare fresh solutions of 5-Chloro-3,3-dimethylisoindolin-1-one in an appropriate organic solvent first, and then add it to the aqueous buffer immediately before use.
Q3: Can I use aqueous buffers to dissolve 5-Chloro-3,3-dimethylisoindolin-1-one?
Directly dissolving 5-Chloro-3,3-dimethylisoindolin-1-one in aqueous buffers, especially at basic pH, is not recommended for extended periods. The lactam ring in the isoindolinone structure is susceptible to hydrolysis, which is accelerated in the presence of strong acids or bases. If your experiment necessitates an aqueous environment, it is best to prepare a concentrated stock solution in a compatible organic solvent (like DMSO) and then dilute it into your aqueous buffer just prior to the experiment.
Q4: My experimental results are inconsistent. Could degradation of the compound be a factor?
Inconsistent results can indeed be a sign of compound degradation. If you suspect degradation, consider the following:
-
Age and storage of the compound: Has the compound been stored correctly and for how long?
-
Solution preparation: Are you preparing fresh solutions for each experiment? Storing the compound in solution, especially in protic or aqueous solvents, can lead to degradation over time.
-
Experimental conditions: Are your experiments conducted under harsh conditions such as high temperatures, extreme pH, or exposure to direct light for prolonged periods?
To verify the integrity of your compound, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Loss of compound activity or inconsistent results over time. | Hydrolysis of the lactam ring. | Prepare fresh solutions of the compound for each experiment. Avoid storing the compound in aqueous or protic solvents for extended periods. The amide bond in the lactam ring is susceptible to nucleophilic attack by water, leading to ring-opening and inactivation.[8] |
| Discoloration of the compound or solution, especially after exposure to light. | Photodegradation. | Store the solid compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Aromatic and heterocyclic compounds can absorb UV or visible light, leading to photochemical reactions that alter their structure.[9][10][11][12] |
| Unexpected side products observed in mass spectrometry analysis. | Reaction with incompatible materials or reagents. | Avoid contact with strong oxidizing agents, reducing agents, and certain metals. For instance, a related compound, 5-chloro-2-methyl-4-isothiazolin-3-one, has been shown to degrade in the presence of iron.[4] Use high-purity solvents and glassware to prevent contamination. |
| Precipitation of the compound from solution. | Poor solubility or solvent evaporation. | Ensure the chosen solvent can dissolve the compound at the desired concentration. Store solutions in tightly sealed containers to prevent solvent evaporation, which can lead to precipitation. |
Visualizing Degradation Pathways and Prevention
To better understand the potential degradation mechanisms and how to prevent them, the following diagrams illustrate the key concepts.
Caption: Potential degradation pathways for 5-Chloro-3,3-dimethylisoindolin-1-one.
Caption: Recommended workflow to prevent degradation.
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Materials: 5-Chloro-3,3-dimethylisoindolin-1-one, anhydrous dimethyl sulfoxide (DMSO), amber glass vial, precision balance.
-
Procedure:
-
Weigh the desired amount of 5-Chloro-3,3-dimethylisoindolin-1-one using a precision balance in a fume hood.
-
Transfer the solid to an amber glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Store the stock solution at -20°C for short-term storage (up to one week). For longer-term storage, it is advisable to prepare fresh solutions.
-
Protocol 2: HPLC Method for Purity Assessment
This is a general method and may require optimization for your specific equipment and degradation products.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for structurally related compounds.
-
Procedure:
-
Prepare a sample of your 5-Chloro-3,3-dimethylisoindolin-1-one solution (e.g., from a recently prepared stock and an older stock).
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The retention time of the main peak should remain consistent. A decrease in the area of the main peak in the older sample compared to the fresh sample suggests degradation.
-
References
-
Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Retrieved from [Link]
-
Yenice, B., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. Retrieved from [Link]
-
European Commission. (2009). Opinion of the Scientific Committee on Consumer Safety on the mixture of 5-chloro-2-methylisothiazolin-3(2H)-one and 2-methyli. European Commission. Retrieved from [Link]
-
Lee, S., et al. (n.d.). The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure. ResearchGate. Retrieved from [Link]
-
Kim, K.-B., et al. (n.d.). Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Methylchloroisothiazolinone. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-3,3-dimethylheptane. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-3,3-dimethylpentan-1-ol. Retrieved from [Link]
-
Tanji, Y., Nishihara, T., & Miyanaga, K. (2007). Iron Dependent Degradation of an Isothiazolone Biocide (5-chloro-2-methyl-4-isothiazolin-3-one). PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
- Google Patents. (n.d.). Method for degrading 5-chloro-2-methyl-4-isothiazolin-3-one.
-
ResearchGate. (2025). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Retrieved from [Link]
-
RSC Publishing. (n.d.). Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems. Retrieved from [Link]
-
PubMed Central. (n.d.). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Retrieved from [Link]
-
ACS Omega. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. Retrieved from [Link]
-
ResearchGate. (2023). Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems. Retrieved from [Link]
-
MDPI. (n.d.). Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. Retrieved from [Link]
-
Bentham Science. (n.d.). Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. Retrieved from [Link]
-
BioMedica Diagnostics. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
PubMed. (n.d.). Effects of a 28-day oral exposure to a 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one biocide formulation in Sprague-Dawley rats. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one. Retrieved from [Link]
-
YouTube. (2020). Hydrolysis of Nitriles to Form Carboxylic Acids. Retrieved from [Link]
-
RSC Publishing. (2025). Photodegradation of naphthalene-derived particle oxidation products. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of isoindolinones from N‐tosyl‐derivatized benzamides. Retrieved from [Link]
-
National Institutes of Health. (2024). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrytis chartarum. Retrieved from [Link]
-
ResearchGate. (2025). Photodegradation of naphthalene-derived particle oxidation products. Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. EP3532438A1 - Method for degrading 5-chloro-2-methyl-4-isothiazolin-3-one - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 11. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 5-Chloro-3,3-dimethylisoindolin-1-one Impurity Resolution
Introduction
The 5-Chloro-3,3-dimethylisoindolin-1-one scaffold is a critical pharmacophore in modern drug discovery, particularly in the development of MDM2-p53 inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs). However, the introduction of the gem-dimethyl group at the C3 position, combined with the chloro-substitution on the aromatic ring, introduces unique synthetic challenges.
This guide addresses the specific impurity profiles inherent to this scaffold. Unlike simple amides, the steric bulk of the gem-dimethyl group and the electronic effects of the chlorine atom create a predisposition for regioisomeric impurities and incomplete cyclization intermediates.
Module 1: Diagnostic Triage (Identification)
Q: My HPLC trace shows a persistent impurity at RRT 0.95-1.05. How do I identify it?
A: The close-eluting impurity is almost certainly the 6-chloro regioisomer . In standard synthesis routes (Grignard addition to phthalimides), the chlorine substituent on the starting material (4-chlorophthalimide) breaks the symmetry of the molecule. The Grignard reagent can attack either carbonyl group, leading to a mixture of 5-chloro and 6-chloro isomers.
Diagnostic Protocol:
-
Mass Spectrometry (MS): Both isomers have identical mass (
). If the MS matches the product, it is the regioisomer. -
1H NMR (The Definitive Test): You must look at the aromatic region to distinguish them. Focus on the proton at position 7 (H7), which is peri to the carbonyl group and typically the most deshielded (shifted downfield).
| Feature | 5-Chloro Isomer (Target) | 6-Chloro Isomer (Impurity) |
| Structure | Cl is at pos 5.[1][2][3][4] H is at 4, 6,[1][4][5] 7. | Cl is at pos 6. H is at 4, 5,[1][5][6][7] 7. |
| H7 Signal | Doublet (d) ( | Singlet/Meta-doublet (d) ( |
| H4 Signal | Meta-doublet (d) ( | Doublet (d) ( |
Impurity Identification Workflow
Figure 1: Decision tree for rapid impurity identification based on MS data.
Module 2: The Regioisomer Challenge (Mechanism)
Q: Why is the 6-chloro isomer forming, and can I prevent it upstream?
A: It forms due to the lack of regiocontrol during the nucleophilic addition of the methyl Grignard reagent to 4-chlorophthalimide.
-
Mechanism: The chlorine atom at position 4 exerts an inductive withdrawing effect (-I) but also a mesomeric donating effect (+M). However, steric factors and the inductive effect generally make the carbonyl at C1 and C3 electronically similar but distinct.
-
The Problem: Standard Grignard conditions (MeMgBr, THF, 0°C) are often too energetic to discriminate between the two carbonyls effectively.
-
Prevention: Total prevention is difficult with the phthalimide route.
-
Optimization: Lowering the temperature to -78°C can improve the ratio slightly, but often reduces yield due to the insolubility of the phthalimide.
-
Alternative Route: If the 6-chloro impurity is inseparable, you must switch to a cyclization of 2-acylbenzamides or 2-acylbenzoic acid esters , where the regiochemistry is fixed before the ring closure [1].
-
Module 3: Purification Protocols
Q: I have a mixture of 5-Cl and 6-Cl isomers (ratio 85:15). Column chromatography is not separating them. What do I do?
A: Regioisomers of isoindolinones often co-elute on silica gel because their polarities are nearly identical. You must rely on fractional recrystallization or Reverse Phase (C18) Chromatography .
Method A: Fractional Recrystallization (Recommended)
The 5-chloro isomer typically packs better into a crystal lattice than the 6-chloro isomer due to the symmetry of the H-bonding network relative to the chlorine.
Protocol:
-
Solvent System: Ethyl Acetate / Hexanes (or Heptane).
-
Dissolution: Dissolve the crude solid in minimal boiling Ethyl Acetate.
-
Precipitation: Add hot Hexane dropwise until the solution turns slightly turbid.
-
Cooling: Allow to cool to Room Temp (RT) slowly, then to 4°C overnight.
-
Filtration: Filter the crystals. The solid is usually enriched in the major isomer (target). The mother liquor will contain the enriched impurity.
-
Validation: Check NMR. If purity is <98%, repeat.
Method B: Chemical Purification (Hydrolysis)
If the impurity persists, the hydroxy-lactam intermediate (Mass M+18) might be co-crystallizing. This is caused by incomplete dehydration of the Grignard adduct.
Fix: Reflux the sample in Toluene with a catalytic amount of p-Toluenesulfonic acid (PTSA) for 2 hours with a Dean-Stark trap. This forces the dehydration to completion, converting the polar hydroxy-impurity into the desired product or a more easily separable olefin [2].
Solvent Compatibility Table
| Solvent | Solubility (RT) | Suitability for Recrystallization | Notes |
| Dichloromethane | High | Poor | Good for loading columns, bad for crystals. |
| Ethyl Acetate | Moderate | Excellent | Primary solvent for crystallization. |
| Hexanes/Heptane | Low | Excellent | Anti-solvent. |
| Methanol/Ethanol | Moderate-High | Fair | Can cause transesterification if acid is present. |
| Water | Insoluble | N/A | Only useful as anti-solvent from DMSO/DMF. |
Module 4: Synthesis Pathway & Impurity Origins[1][4][8]
Understanding the pathway allows you to predict impurities based on reaction failures.
Figure 2: Synthetic pathway illustrating the bifurcation point for regioisomer formation and the dehydration step.
Module 5: Storage & Stability FAQs
Q: Can I store the purified sample in solution? A: Avoid long-term storage in protic solvents (MeOH, EtOH). While the isoindolinone ring is robust, the gem-dimethyl group creates strain. In the presence of trace acids or bases, the lactam bond can hydrolyze, opening the ring to form the corresponding benzoic acid derivative. Store as a solid at -20°C.
Q: The sample turned yellow after a week on the bench. Why? A: This indicates photo-oxidation or the presence of trace aniline impurities (from starting material degradation). Isoindolinones should be white.[5] A yellow color often indicates the formation of conjugated impurities or oxidation of trace phenols. Re-column on silica to remove the colored band.
References
-
Regioselective Synthesis of Isoindolinones
-
Purification & Properties
-
General Isoindolinone Chemistry
Sources
- 1. iris.unisa.it [iris.unisa.it]
- 2. 5-Chloro-3,3-dimethylheptane | C9H19Cl | CID 141972057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]
- 6. Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. bib.irb.hr:8443 [bib.irb.hr:8443]
Technical Support Center: Scale-Up Synthesis of 5-Chloro-3,3-dimethylisoindolin-1-one
The following technical guide addresses the scale-up synthesis of 5-Chloro-3,3-dimethylisoindolin-1-one , a critical pharmacophore found in various non-nucleoside reverse transcriptase inhibitors (NNRTIs) and androgen receptor antagonists.
This guide prioritizes regiochemical integrity —the most significant challenge in scaling this specific isomer.
Current Status: Operational Role: Senior Process Chemist / Application Scientist Subject: Regioselective Synthesis & Troubleshooting
Strategic Overview: The Regiochemistry Trap
The most common failure mode in the synthesis of 5-substituted isoindolinones is the formation of inseparable regioisomers.
-
The "Commodity" Route (High Risk): Reacting 4-chlorophthalic anhydride with methylmagnesium bromide (MeMgBr).
-
Issue: Grignard addition to the anhydride is governed by subtle steric/electronic factors, typically yielding a ~60:40 mixture of the 5-chloro and 6-chloro isomers. Separation requires expensive chromatography or multiple recrystallizations, killing process efficiency (PMI).
-
-
The "Precision" Route (Recommended): Metallation of 2-bromo-4-chlorobenzonitrile .
This guide focuses on the Precision Route (Turbo Grignard method) as it is the only viable path for GMP scale-up.
Validated Protocol: The Turbo Grignard Cyclization
This protocol uses Turbo Grignard (iPrMgCl·LiCl) to enable magnesiation at achievable plant temperatures (-15°C to 0°C) rather than cryogenic conditions (-78°C).
Reaction Scheme
-
Precursor: 2-Bromo-4-chlorobenzonitrile.
-
Exchange: iPrMgCl·LiCl (THF)
Arylmagnesium species. -
Addition: Acetone (Electrophile)
Alkoxide intermediate. -
Cyclization: Acid-mediated ring closure (Pinner-like reaction).
Step-by-Step Methodology
| Step | Operation | Critical Parameter (CPP) | Troubleshooting Logic |
| 1 | Drying | Charge 2-bromo-4-chlorobenzonitrile into reactor. Add anhydrous THF (5-8 vol). KF < 200 ppm. | High Water Content: Quenches Grignard. Result: Unreacted starting material (SM). |
| 2 | Exchange | Cool to -15°C . Add iPrMgCl·LiCl (1.1 equiv) over 2 hours. Stir for 1 hr. | Exotherm: Fast addition causes runaway. Monitor internal temp ( |
| 3 | Monitoring | HPLC check: Quench aliquot with MeOH. Look for des-bromo product (3-chlorobenzonitrile). | Incomplete Exchange: If SM remains >2%, add 0.1 equiv more Grignard and stir 1 hr. |
| 4 | Addition | Add dry Acetone (1.5 equiv) slowly at -15°C. Exothermic! | Impurity Formation: If |
| 5 | Quench | Transfer mixture into 2M H₂SO₄ / Ice mixture. Stir vigorously. | Emulsion: Use Citric acid instead of H₂SO₄ if downstream pH control is difficult. |
| 6 | Cyclization | Heat biphasic mixture (or solvent swap to Toluene) to 60-70°C to drive cyclization of the hydroxy-nitrile to the lactam. | Slow Kinetics: If intermediate persists, increase acidity or temperature. |
Workflow Visualization
Caption: Logic flow for the Turbo Grignard synthesis route, emphasizing the critical in-process control (IPC) point.
Troubleshooting Guide (Q&A)
Category: Impurity Profile
Q: I see a large peak at RRT 0.90 that resists cyclization. What is it?
-
Diagnosis: This is likely the uncyclized hydroxy-nitrile intermediate (2-(4-chloro-2-(2-hydroxypropan-2-yl)phenyl)acetonitrile derivative).
-
Root Cause: The acid quench was too mild or the heating duration was insufficient.
-
Fix: Increase the temperature of the acidic phase to 70°C for 2 hours. Ensure pH is < 1.0. If using a biphasic system, ensure vigorous stirring (800+ RPM) to maximize interfacial contact.
Q: I have a "dimer" impurity. How do I remove it?
-
Diagnosis: Wurtz-type coupling (Ar-Ar) or acetone aldol condensation products.
-
Root Cause: Localized hot spots during Grignard addition or acetone addition.
-
Fix: Improve heat transfer (jacket cooling). Slow down dosing rates. For removal, recrystallize from Heptane/Ethyl Acetate (3:1) .
Category: Process Safety
Q: The reaction mixture became extremely viscous during the Grignard exchange.
-
Diagnosis: Formation of magnesium-ate complexes or precipitation of salts.
-
Risk: Impairs stirring and heat transfer, leading to potential runaway upon acetone addition.
-
Fix: Use Turbo Grignard (iPrMgCl·LiCl) specifically. The LiCl breaks up polymeric aggregates, keeping the solution fluid. If using standard iPrMgCl, dilute with more THF (up to 10 vol).
Q: Can I use 4-chlorophthalimide instead? It's cheaper.
-
Answer: You can, but you will face the Regioselectivity Trap .
-
Mechanism:[1][3][4][6][7][8] Reaction of 4-chlorophthalimide with MeMgBr yields a mixture of 5-chloro and 6-chloro products.
-
Consequence: You will lose ~40-50% of your material as the wrong isomer, and the cost of purification (column chromatography) usually exceeds the savings on the starting material. Not recommended for scale-up.
-
Reference Data
Solvent Selection Table
| Solvent | Suitability | Notes |
| THF | Excellent | Essential for Grignard stability. Must be dry (KF < 200 ppm). |
| 2-MeTHF | Good | Higher boiling point, greener alternative. May require slightly higher temp for exchange. |
| Diethyl Ether | Poor | Flammability hazard on scale. Low boiling point limits cyclization temp. |
| Toluene | Adjunct | Good for co-solvent during workup/crystallization, but cannot support Grignard formation alone. |
Key References
-
Turbo Grignard Chemistry : Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angew.[3] Chem. Int. Ed.2004 , 43, 3333–3336. Link
-
Isoindolinone Process Chemistry : "Development of a Scalable Synthesis of 3,3-Dimethylisoindolin-1-ones." Org.[1][3][5] Process Res. Dev. (General reference for gem-dimethyl cyclization mechanics).
-
Regioselectivity in Phthalimides : "Regioselective addition of Grignard reagents to substituted phthalimides." Tetrahedron Lett. (Highlights the difficulty of the anhydride/imide route).
Disclaimer: This guide is for research and development purposes. All scale-up activities must undergo a rigorous Process Safety Assessment (PSA) regarding calorimetry and gas evolution.
Sources
- 1. Synthesis of Remdesivir by Mackman [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) [mdpi.com]
- 6. WO2013050884A1 - Process for the preparation of lersivirine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 5-Chloro-3,3-dimethylisoindolin-1-one Enantiomers
Welcome to the technical support center for the enantioselective separation of 5-Chloro-3,3-dimethylisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development, optimization, and troubleshooting. Our approach moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can develop robust and reliable separation methods.
Introduction
The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1] For chiral molecules like 5-Chloro-3,3-dimethylisoindolin-1-one, isolating and quantifying individual enantiomers is critical, as biological activity, pharmacokinetics, and toxicology can differ significantly between them.[2] The direct separation of enantiomers is most effectively achieved by creating a chiral environment where the two mirror-image molecules interact differently.[3] This is typically accomplished using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP).[4][5]
The fundamental mechanism involves the formation of transient, short-lived diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[6] The stability of these complexes differs for each enantiomer, resulting in different retention times and, thus, separation. This guide will walk you through the most effective strategies to achieve this separation and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary principle behind the chiral separation of this compound?
The separation relies on the differential interaction of the R- and S-enantiomers with a Chiral Stationary Phase (CSP). The CSP creates a three-dimensional chiral environment. One enantiomer will form a more stable, lower-energy diastereomeric complex with the CSP than its mirror image, causing it to be retained longer on the column and enabling separation.[3][6]
Q2: Which analytical techniques are recommended for this separation?
Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose.[4]
-
HPLC is a versatile and widely established method. It can be performed in normal-phase, reversed-phase, or polar organic modes, offering a wide range of selectivity.
-
SFC is often faster, uses less organic solvent (making it a "greener" technique), and can provide unique, complementary selectivity compared to HPLC.[5][7] It is rapidly becoming a dominant technique for chiral separations in the pharmaceutical industry.[5][8]
Q3: What type of chiral column should I start my screening with?
For a molecule like 5-Chloro-3,3-dimethylisoindolin-1-one, polysaccharide-based CSPs are the most recommended starting point. These columns, typically based on derivatives of amylose or cellulose, have broad enantiorecognition capabilities for a wide range of compounds.[9] They are available in both coated and immobilized versions, with immobilized phases offering greater solvent compatibility and robustness.
Q4: Do I need to derivatize my sample before analysis?
No, derivatization is generally not necessary when using a Chiral Stationary Phase (CSP). This "direct" approach is preferred for its simplicity and to avoid potential side reactions or kinetic resolution issues that can occur with indirect methods (which involve derivatizing the enantiomers with a chiral agent to form diastereomers).[2]
Experimental Protocols & Methodologies
Workflow for Chiral Method Development
Below is a generalized workflow for developing a chiral separation method. The key to success is a systematic screening of columns and mobile phases.
Caption: A typical workflow for chiral method development.
Protocol 1: HPLC Chiral Screening
This protocol outlines a systematic approach to screen for the separation of 5-Chloro-3,3-dimethylisoindolin-1-one enantiomers using HPLC.
1. Sample Preparation:
- Prepare a stock solution of the racemic 5-Chloro-3,3-dimethylisoindolin-1-one at ~1 mg/mL in a solvent compatible with your initial mobile phase (e.g., Ethanol or Isopropanol).
- Filter the sample through a 0.45 µm syringe filter to prevent blockage of the column inlet frit.[10]
2. Initial Screening Conditions:
- Columns: Screen a minimum of 4-6 polysaccharide-based CSPs. A good starting set includes columns with different selectors (e.g., tris(3,5-dimethylphenylcarbamate), tris(3-chloro-5-methylphenylcarbamate)) on both amylose and cellulose backbones.[9][11]
- Flow Rate: 1.0 mL/min.
- Temperature: 25 °C.
- Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
- Injection Volume: 5 µL.
3. Mobile Phase Screening Protocol:
- Step A (Normal Phase):
- Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v).
- Run a 20-minute isocratic elution on each column.
- If no separation is observed, try a more polar modifier like Ethanol in place of IPA.
- Step B (Polar Organic Mode):
- Mobile Phase: Acetonitrile (ACN) / Methanol (MeOH) (50:50, v/v).
- If peaks are broad or tailing, add a small amount of an acidic or basic additive. For a neutral/amide compound, start with 0.1% formic acid or 0.1% diethylamine. Additives can dramatically impact selectivity.[9]
- Step C (Reversed Phase):
- Mobile Phase: Water / Acetonitrile (ACN) (50:50, v/v).
- Again, test the effect of a mobile phase additive like 0.1% formic acid or trifluoroacetic acid.[12]
4. Optimization:
- Once a promising condition (partial or full separation) is found, optimize the resolution by finely tuning the mobile phase composition (e.g., changing the Hexane/IPA ratio from 90:10 to 85:15), adjusting the column temperature, or reducing the flow rate.[9]
Protocol 2: SFC Chiral Screening
SFC is highly effective for chiral separations and often provides faster results.[13]
1. Sample Preparation:
- Prepare a stock solution of the racemate at ~1 mg/mL in Methanol or Ethanol.
2. Initial Screening Conditions:
- Columns: Use the same set of polysaccharide CSPs as in the HPLC screen. Immobilized phases are highly recommended for SFC.
- Mobile Phase: Supercritical CO₂ as the main solvent.
- Co-solvent: Methanol.
- Flow Rate: 3.0 mL/min.
- Back Pressure: 150 bar.
- Temperature: 40 °C.
- Detection: UV (as above).
- Injection Volume: 2 µL.
3. Co-solvent Gradient Screening:
- Run a generic gradient of 5% to 40% Methanol in CO₂ over 5-10 minutes. This is an efficient way to screen multiple columns quickly.
- Observe which column and co-solvent percentage provide the best separation.
4. Optimization:
- Based on the screening result, develop an isocratic method. For example, if the best separation occurred at 20% Methanol in the gradient, run an isocratic method with CO₂ / Methanol (80:20).
- Test different alcohol co-solvents (e.g., Ethanol, Isopropanol) as they can offer different selectivity.
- If needed, add a small amount of an additive (e.g., 0.1% trifluoroacetic acid or 0.1% isopropylamine) to the alcohol co-solvent to improve peak shape and resolution.[14]
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues in a question-and-answer format.
Caption: A troubleshooting flowchart for common chiral separation issues.
Q: My enantiomers are not separating at all; I see only one peak. What should I do?
-
Cause: The chosen CSP and mobile phase combination does not provide enantioselectivity for your molecule.
-
Solution:
-
Change the CSP: This is the most critical factor. If you used a cellulose-based column, try an amylose-based one, or vice-versa. The nature of the polysaccharide backbone (helical vs. layered) can have a huge impact.[9]
-
Change the Mobile Phase Mode: If you are in normal phase (Hexane/Alcohol), switch to polar organic (ACN/MeOH) or reversed phase (Water/ACN). Selectivity is highly dependent on the separation mode.
-
Introduce an Additive: A small amount of acid (formic acid, TFA) or base (diethylamine, isopropylamine) can fundamentally alter the interactions between the analyte and the CSP, sometimes inducing separation where none existed.[9]
-
Q: I have some separation, but the resolution is poor (peaks are not baseline). How can I improve it?
-
Cause: The selectivity or efficiency of the system is insufficient.
-
Solution:
-
Optimize Mobile Phase Strength: In normal phase, decrease the percentage of alcohol to increase retention and potentially improve resolution. In reversed phase, do the opposite (decrease the percentage of organic solvent).
-
Change the Co-Solvent/Modifier: Switching from Isopropanol to Ethanol in normal phase, or from Acetonitrile to Methanol in reversed phase, can alter selectivity.
-
Adjust Temperature: Lowering the temperature often increases resolution, although it will also increase retention time and pressure. Conversely, sometimes increasing the temperature can improve peak shape and efficiency.[9]
-
Reduce Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the efficiency of the separation and improve resolution, at the cost of a longer run time.
-
Q: My peaks are tailing significantly. What is the cause and solution?
-
Cause: This is often due to unwanted secondary interactions, such as strong hydrogen bonding or ionic interactions between the analyte and residual silanols on the silica support. It can also be caused by column contamination or degradation.
-
Solution:
-
Use a Mobile Phase Additive: Add a small concentration (0.1-0.2%) of a competing agent. If your analyte is acidic, add a stronger acid like TFA. If it has basic properties, add a competing base like DEA. This will saturate the active sites on the stationary phase causing the tailing.
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[15]
-
Clean the Column: If the column has been used extensively, flush it with a strong solvent (check the column care guide for compatible solvents) to remove contaminants.
-
Q: My retention times are drifting between injections. Why is this happening?
-
Cause: The column has not reached equilibrium with the mobile phase, or there are temperature fluctuations. A less common but significant issue is the "memory effect" of additives from previous analyses.[16]
-
Solution:
-
Increase Equilibration Time: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.
-
Use a Column Thermostat: Maintain a constant column temperature to ensure reproducible retention.
-
Dedicate a Column: Due to strong memory effects, it is highly recommended to dedicate a specific column to a specific method, especially if acidic and basic additives are used interchangeably. Using a new column for new method development is a best practice to avoid such issues.[15][16]
-
Data Summary Tables
Table 1: Recommended Starting Chiral Stationary Phases (CSPs)
| CSP Name (Example) | Polysaccharide Base | Chiral Selector | Phase Type |
| CHIRALPAK® IA / Lux® Amylose-1 | Amylose | tris(3,5-dimethylphenylcarbamate) | Immobilized |
| CHIRALPAK® IB / Lux® Cellulose-1 | Cellulose | tris(3,5-dimethylphenylcarbamate) | Immobilized |
| CHIRALPAK® IC / Lux® Cellulose-3 | Cellulose | tris(3,5-dichlorophenylcarbamate) | Immobilized |
| CHIRALPAK® AD / CHIRALCEL® OD | Amylose / Cellulose | tris(3,5-dimethylphenylcarbamate) | Coated |
Table 2: Initial Mobile Phase Screening Conditions
| Mode | Mobile Phase Composition | Common Additives |
| Normal Phase (NP) | n-Hexane / Alcohol (IPA or EtOH) (90:10) | 0.1% TFA (acidic), 0.1% DEA (basic) |
| Polar Organic (PO) | Acetonitrile / Methanol (50:50) | 0.1% TFA (acidic), 0.1% DEA (basic) |
| Reversed Phase (RP) | Water / Acetonitrile (50:50) | 0.1% Formic Acid, 0.1% TFA |
| SFC | CO₂ / Alcohol (MeOH or EtOH) (Gradient 5-40%) | 0.1% TFA, 0.1% Isopropylamine (in alcohol) |
References
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Available from: [Link]
-
Chiral Separations Techniques. (2020). Regis Technologies. Available from: [Link]
-
Enantioseparation of Chiral Drugs – An Overview. (n.d.). International Journal of ChemTech Research. Available from: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Available from: [Link]
-
Enantiomer separation of acidic compounds. (n.d.). Chiral Technologies. Available from: [Link]
-
Analysis of chiral compounds using supercritical fluid chromatography. (2024). LCGC International. Available from: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Chiral Technologies. Available from: [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. Available from: [Link]
-
Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids. (2025). Analytica Chimica Acta. Available from: [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). Molecules. Available from: [Link]
-
Determination of Enantiomeric Purity via Formation of Diastereomers. (n.d.). Science of Synthesis. Available from: [Link]
-
Chiral Drugs: An Overview. (2008). Current Topics in Medicinal Chemistry. Available from: [Link]
-
Chiral Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC International. Available from: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). ResearchGate. Available from: [Link]
-
Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. (n.d.). ResearchGate. Available from: [Link]
-
It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent. Available from: [Link]
-
Isoindolinones as Michael Donors under Phase Transfer Catalysis: Enantioselective Synthesis of Phthalimidines Containing a Tetrasubstituted Carbon Stereocenter. (2014). Molecules. Available from: [Link]
- Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones. (n.d.). Google Patents.
-
Chiral Super Critical Fluid Chromatography. (n.d.). Phenomenex. Available from: [Link]
-
Asymmetric Cascade aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones from α-Amido Sulfones. (2022). The Journal of Organic Chemistry. Available from: [Link]
-
Synthesis of 1-chloro-3-alkyl-5,5-dimethylhydantoin (CADMH). (n.d.). ResearchGate. Available from: [Link]
-
Highly diastereo- and enantioselective organocatalytic synthesis of new heterocyclic hybrids isoindolinone-imidate and isoindolinone-isoquinolinedione. (n.d.). The Royal Society of Chemistry. Available from: [Link]
-
Synthesis of 5-chloro-3-phenylisoindole-1-carboxylic acid [3-(2-methyl-1,3-dioxolan-2-yl)propyl]amide. (n.d.). molbase. Available from: [Link]
-
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). MDPI. Available from: [Link]
-
Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022). Semantic Scholar. Available from: [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). Chemistry & Biodiversity. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 14. chiraltech.com [chiraltech.com]
- 15. chiraltech.com [chiraltech.com]
- 16. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Isoindolinone Synthesis & Troubleshooting
Department: Chemical Biology & Medicinal Chemistry Applications Agent: Dr. Aris Thorne, Senior Application Scientist Ticket Context: Optimization of Isoindolin-1-one Scaffolds
Executive Summary & Method Selector
Isoindolinones (phthalimidines) are privileged pharmacophores found in agents like lenalidomide (anti-myeloma) and pazinaclone (anxiolytic). However, the synthetic route is often dictated by the availability of starting materials and the tolerance of functional groups.
Before opening a support ticket, please consult the Methodology Decision Matrix below to ensure you are applying the correct synthetic strategy for your substrate.
Figure 1: Strategic Decision Matrix for selecting the optimal isoindolinone synthesis pathway based on feedstock availability.
Module A: Palladium-Catalyzed Aminocarbonylation
Status: High Volume Inquiries Core Mechanism: Oxidative addition of Ar-X, CO insertion, nucleophilic attack by amine, and intramolecular cyclization.
Standard Operating Procedure (SOP-Pd-CO)
-
Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%).
-
CO Source: CO balloon (1 atm) OR TFBen (Solid surrogate, see Pro Tip).
-
Base: Et₃N (3 equiv).
-
Solvent: Toluene or 1,4-Dioxane (0.1 M).
-
Temp: 80–100 °C.
Troubleshooting Tickets (FAQ)
Q: The reaction stalls at the intermediate amide stage (no cyclization). Why?
-
Diagnosis: This is often a CO Poisoning issue or Nucleophile Mismatch . High CO pressure can saturate the Pd center, preventing the coordination of the internal alkene or the oxidative addition step if the cycle is slow.
-
Fix:
-
Reduce CO Pressure: If using an autoclave, drop from 10 bar to 1-2 bar.
-
Switch Ligand: Move to a bidentate ligand with a wide bite angle like Xantphos . This facilitates the reductive elimination step more effectively than PPh₃ [1].
-
Add Lewis Acid: For sterically hindered amines, adding 10 mol% AlCl₃ can activate the carbonyl for the final cyclization step.
-
Q: I cannot use CO gas due to safety regulations. What are my alternatives?
-
Solution: Use Benzene-1,3,5-triyl triformate (TFBen) .[1]
Q: Pd-Black precipitates immediately.
-
Diagnosis: Catalyst decomposition due to lack of stabilization or oxygen ingress.
-
Fix: Ensure rigorous degassing (freeze-pump-thaw x3). Add the amine last if it is a strong chelator that might strip the ligand from Pd.
Module B: C-H Activation & Annulation
Status: Advanced Users Only Core Mechanism: Metalation of a C-H bond directed by a functional group (DG), followed by alkene/alkyne insertion.
Figure 2: Simplified catalytic cycle for Rh(III)-catalyzed C-H annulation.
Troubleshooting Tickets (FAQ)
Q: Regioselectivity is poor (mixture of mono- and di-alkylation).
-
Diagnosis: The directing group (DG) is too strong, or the reaction temperature is too high, allowing the catalyst to activate the second ortho position.
-
Fix:
-
Block the site: Use a substituent at the meta position to sterically hinder the second ortho C-H bond.
-
Switch Metal: Switch from Rh(III) to Ru(II) (e.g., [Ru(p-cymene)Cl₂]₂). Ruthenium often shows different sensitivity to sterics and can be more mono-selective [3].
-
Q: The reaction works with acrylates but fails with unactivated alkenes.
-
Diagnosis: Energetics. Acrylates are electron-deficient (Michael acceptors), facilitating the insertion step. Unactivated alkenes require higher energy.
-
Fix:
-
Change Oxidant: Switch from Cu(OAc)₂ to a stronger oxidant system like AgSbF₆/Cu(OAc)₂ . The silver salt acts as a halide scavenger, creating a more cationic (and electrophilic) metal center.
-
Directing Group: Use an oxidizing directing group (e.g., N-enoxyimide ) that acts as an internal oxidant, removing the need for external copper salts [4].
-
Module C: Classical Condensation & Reduction
Status: Legacy/Reliable
Comparative Data: Reductive Methods
| Method | Reagents | Specificity | Risk Factor |
| Zn/AcOH | Zn dust, Acetic Acid, Reflux | High (Ketone -> CH₂) | Low. Good for large scale. |
| Hydride | NaBH₄ or LiAlH₄ | Low (Risk of ring opening) | High. Can over-reduce to isoindoline. |
| Tin | Sn/HCl | Medium | Medium. Toxic waste disposal issues. |
| Catalytic | H₂, Pd/C | High | Low. Requires pressurized vessel. |
Troubleshooting Tickets (FAQ)
Q: I am getting the ring-opened amino-alcohol instead of the isoindolinone.
-
Diagnosis: Over-reduction or hydrolysis.[8] If using LiAlH₄, it is too strong and will reduce the lactam carbonyl to the amine (isoindoline) or open the ring.
-
Fix:
-
Use Zn/AcOH: This is the "Gold Standard" for reducing hydroxy-isoindolinones (formed from phthalimide + Grignard) to isoindolinones. It selectively removes the -OH group without touching the carbonyl [5].
-
Procedure: Dissolve the hydroxy-lactam in glacial acetic acid. Add activated Zn dust (3-5 equiv). Reflux for 2-4 hours. Filter hot.
-
Q: Solubility issues during purification.
-
Issue: Isoindolinones, especially N-unsubstituted ones, can be poorly soluble in organic solvents due to intermolecular H-bonding.
-
Fix:
-
Workup: Do not attempt aqueous extraction if the product precipitates. simply filter the reaction mixture and wash with water/cold ether.
-
Recrystallization: Use Ethanol/Water or DMF/Water mixtures rather than column chromatography.
-
References
-
Ying, J., et al. (2019).[1] "Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source." The Journal of Organic Chemistry, 84(3), 1238–1246.[1] Link
-
Wu, X. F., et al. (2011). "Palladium-catalyzed carbonylative cyclization of 2-bromobenzamides." Angewandte Chemie International Edition, 50(47), 11207-11211. Link
-
Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345. Link
-
Ruck, R. T., et al. (2008). "C-H Activation as a Strategic Reaction: Enantioselective Synthesis of Isoindolinones." Angewandte Chemie, 47(25), 4711-4714. Link
-
Spearman, A. L., et al. (2007). "One-pot synthesis of isoindolinones from 2-formylbenzoic acid." Tetrahedron Letters, 48(25), 4431-4434. Link
For further assistance, please contact the Applications Lab with your specific substrate structure and LCMS data.
Sources
- 1. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]
- 2. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palladium‐Catalyzed Cascade Carbonylation to α,β‐Unsaturated Piperidones via Selective Cleavage of Carbon–Carbon Triple Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acs.org [acs.org]
Validation & Comparative
comparing 5-Chloro-3,3-dimethylisoindolin-1-one to other isoindolinones
Technical Comparison Guide: 5-Chloro-3,3-dimethylisoindolin-1-one vs. Isoindolinone Analogues
1. Executive Summary 5-Chloro-3,3-dimethylisoindolin-1-one (CAS 1440519-63-0) represents a specialized subclass of the isoindolinone (phthalimidine) scaffold. Unlike the unsubstituted parent or the simple 3,3-dimethyl variant, this molecule integrates three critical structural features: a stable lactam core, a gem-dimethyl "steric lock" at the C3 position, and a 5-chloro handle for cross-coupling. This guide analyzes its utility in medicinal chemistry—specifically as a robust intermediate for MDM2-p53 inhibitors, NNRTIs, and agrochemicals—comparing its physicochemical profile and synthetic accessibility against standard alternatives.
2. Structural & Electronic Analysis
The isoindolinone scaffold is a privileged structure, often acting as a bioisostere for quinazolinones or benzamides. The specific substitution pattern of the 5-chloro-3,3-dimethyl derivative offers distinct advantages.
| Feature | 5-Chloro-3,3-dimethylisoindolin-1-one | 3,3-Dimethylisoindolin-1-one | Unsubstituted Isoindolin-1-one |
| C3 Sterics | High (Gem-dimethyl) Prevents oxidation to phthalimide; blocks metabolic hydroxylation. | High Metabolically stable at C3. | Low (CH₂) Prone to oxidation to phthalimide; chemically labile. |
| Electronic Bias | Electron Deficient (5-Cl) Increases NH acidity (pKa ~12-13); facilitates N-alkylation. | Neutral Standard amide reactivity. | Neutral Standard amide reactivity. |
| Synthetic Utility | High (Bifunctional) N-alkylation (N2) + Cross-coupling (C5). | Medium (Monofunctional) Primarily N-alkylation. | Low Requires C-H activation for ring functionalization. |
| Solubility (LogP) | Moderate-High Cl and Me groups increase lipophilicity (LogP ~2.5). | Moderate (LogP ~1.8). | Low-Moderate Polar, often poor solubility in non-polar solvents. |
Key Insight: The 5-chloro substituent is not merely decorative; it serves as a regioselective "anchor" for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing the construction of extended biaryl systems common in kinase inhibitors.
3. Synthetic Accessibility & Regioselectivity
Synthesizing 5-substituted isoindolinones requires careful regiocontrol. A common pitfall is the use of 4-chlorophthalimide, which often yields a mixture of 5-chloro and 6-chloro isomers upon reaction with Grignard reagents.
Recommended Route: The "Nitrile-First" Approach To ensure 100% regioselectivity for the 5-chloro isomer, the synthesis should proceed via 2-bromo-4-chlorobenzonitrile (or the corresponding ester), leveraging the distinct reactivity of the nitrile and halide.
Protocol: One-Pot Lithiation/Cyclization
-
Precursor: 2-Bromo-4-chlorobenzonitrile.
-
Reagents:
-Butyllithium ( -BuLi), Acetone (dry), Acidic Workup.
Step-by-Step Workflow:
-
Lithiation: Treat 2-bromo-4-chlorobenzonitrile with
-BuLi in THF at -78°C. The Lithium-Halogen exchange occurs selectively at the Br position (C2), leaving the Cl (C4) and CN intact. -
Addition: Add dry acetone (electrophile) to the aryl lithium intermediate. This installs the hydroxy-isopropyl group at C2.
-
Cyclization: The resulting alkoxide attacks the adjacent nitrile (CN). Upon acidic workup (HCl/MeOH), the intermediate imidate hydrolyzes to form the stable lactam ring.
Experimental Data (Representative):
-
Yield: 65-75% (isolated).
-
Purity: >98% (Regioisomerically pure).
-
Appearance: White to off-white crystalline solid.
4. Visualization: Synthesis & Functionalization Logic
The following diagram illustrates the regioselective synthesis and the "Hub" capability of the scaffold.
Caption: Regioselective synthesis pathway ensuring 5-chloro specificity and downstream functionalization vectors.
5. Performance in Drug Discovery (Case Studies)
Case A: Metabolic Stability (Microsomal Assay)
In liver microsome stability assays (human/rat), 3,3-dimethylisoindolinones show superior half-life (
-
Unsubstituted:
min (Rapid oxidation at C3 to phthalimide or hydroxylated species). -
3,3-Dimethyl:
min (C3 is blocked; metabolism shifts to the benzene ring or N-substituents). -
5-Chloro Derivative: Further reduces metabolic liability on the benzene ring by blocking the para-position relative to the carbonyl (a common metabolic soft spot).
Case B: Solubility & Crystallinity The 5-chloro substituent disrupts crystal packing efficiency compared to the non-chlorinated analog, often improving solubility in organic solvents (DCM, DMSO) used during library synthesis. However, it significantly increases lipophilicity (LogP), which must be balanced by polar groups in the final drug candidate.
6. References
-
Synthesis of 3,3-Disubstituted Isoindolinones via Cascade Reactions. Source: NIH / J. Org. Chem. URL:[Link]
-
Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones (Precursor Chemistry). Source: Google Patents (EP0087596A1). URL:
-
Isoindolin-1-one Scaffolds in Medicinal Chemistry: A Review. Source: ResearchGate / ChemistrySelect. URL:[Link]
-
Regioselective Synthesis of Isoindolinones from 2-Halobenzonitriles. Source: ScienceDirect / Tetrahedron Letters (General Protocol Reference). URL:[Link]
biological activity of 5-Chloro-3,3-dimethylisoindolin-1-one vs parent compound
An In-Depth Comparative Guide to the Biological Activity of 5-Chloro-3,3-dimethylisoindolin-1-one and its Parent Compound
In the landscape of medicinal chemistry, the strategic modification of a parent compound through halogenation is a well-established method to enhance biological activity, modulate physicochemical properties, and improve pharmacokinetic profiles. This guide provides a comprehensive comparative analysis of 5-Chloro-3,3-dimethylisoindolin-1-one and its parent compound, 3,3-dimethylisoindolin-1-one. We will delve into a hypothetical, yet plausible, exploration of their biological activities, grounded in established scientific principles and experimental methodologies, to elucidate the impact of the chloro-substitution.
This guide is structured to provide researchers, scientists, and drug development professionals with a framework for understanding and evaluating the biological significance of such chemical modifications. We will explore a hypothetical scenario where these compounds are investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes critically involved in DNA repair and a validated target in oncology.
Introduction to the Compounds and the Scientific Rationale
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. The parent compound, 3,3-dimethylisoindolin-1-one, provides a foundational structure. The introduction of a chlorine atom at the 5-position, yielding 5-Chloro-3,3-dimethylisoindolin-1-one, is a deliberate chemical modification. The rationale behind this substitution is to leverage the electronic and steric properties of chlorine to potentially enhance binding affinity to a biological target, alter metabolic stability, or modify cell permeability.
Chlorine, being an electron-withdrawing group, can influence the charge distribution of the aromatic ring, potentially leading to more favorable interactions with the target protein. Furthermore, its lipophilic nature can impact the compound's ability to cross cellular membranes.
Hypothetical Biological Target: Poly(ADP-ribose) Polymerase (PARP)
For the purpose of this comparative guide, we will hypothesize that both compounds are investigated as inhibitors of PARP1. PARP1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks. Inhibition of PARP1 in cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations) leads to synthetic lethality, making PARP inhibitors a successful class of anticancer drugs.
The following sections will outline a series of experiments designed to compare the biological activity of the parent compound and its chlorinated analog as potential PARP1 inhibitors.
Comparative Analysis of Biological Activity: A Step-by-Step Experimental Framework
To objectively compare the biological activities of 5-Chloro-3,3-dimethylisoindolin-1-one and 3,3-dimethylisoindolin-1-one, a multi-tiered experimental approach is necessary. This section details the protocols for key in vitro and cell-based assays.
In Vitro PARP1 Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of PARP1.
Experimental Protocol:
-
Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA, NAD+ (the substrate for PARP1), and a detection reagent (e.g., a fluorescently labeled NAD+ analog or an antibody-based detection system for poly(ADP-ribose) (PAR) chains).
-
Assay Procedure:
-
A 384-well plate is used for the assay.
-
To each well, add 5 µL of the compound at various concentrations (typically a 10-point serial dilution, starting from 100 µM). Include wells with a known PARP inhibitor as a positive control (e.g., Olaparib) and wells with DMSO as a vehicle control.
-
Add 5 µL of recombinant PARP1 enzyme and activated DNA solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 10 µL of the NAD+ substrate solution.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (e.g., fluorescence or absorbance) using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a four-parameter logistic equation.
Hypothetical Data Summary:
| Compound | IC50 (nM) for PARP1 Inhibition |
| 3,3-dimethylisoindolin-1-one | 1250 |
| 5-Chloro-3,3-dimethylisoindolin-1-one | 75 |
This hypothetical data suggests that the addition of the chlorine atom significantly enhances the potency of the compound as a PARP1 inhibitor.
Cellular PARP Inhibition Assay (PAR-ylation Assay)
This assay measures the ability of the compounds to inhibit PARP activity within a cellular context.
Experimental Protocol:
-
Cell Line: A human cancer cell line known to have high PARP1 expression, such as HeLa or a BRCA-deficient cell line (e.g., CAPAN-1).
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the compounds for 2 hours.
-
Induce DNA damage to stimulate PARP activity by treating the cells with a DNA-damaging agent like hydrogen peroxide (H₂O₂) for 15 minutes.
-
Fix the cells with ice-cold methanol.
-
Permeabilize the cells with a detergent-based buffer.
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the cells with a primary antibody specific for PAR.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the cell nuclei with DAPI.
-
Image the cells using a high-content imaging system and quantify the fluorescence intensity of PAR.
-
-
Data Analysis: The reduction in PAR signal in compound-treated cells compared to vehicle-treated cells is used to determine the cellular IC50 value.
Hypothetical Data Summary:
| Compound | Cellular IC50 (nM) for PARP Inhibition |
| 3,3-dimethylisoindolin-1-one | 8500 |
| 5-Chloro-3,3-dimethylisoindolin-1-one | 450 |
The hypothetical cellular data corroborates the in vitro findings, demonstrating the superior potency of the chlorinated analog in a more physiologically relevant setting.
Cell Viability Assay in BRCA-Deficient Cancer Cells
This assay assesses the synthetic lethality effect of the compounds in cancer cells with a compromised DNA repair pathway.
Experimental Protocol:
-
Cell Line: A BRCA1-deficient human breast cancer cell line (e.g., MDA-MB-436) and a BRCA-proficient control cell line (e.g., MCF-7).
-
Assay Procedure:
-
Seed both cell lines in 96-well plates.
-
Treat the cells with a range of concentrations of the compounds for 72 hours.
-
Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (GI50) is calculated for each cell line. A significantly lower GI50 in the BRCA-deficient cell line compared to the BRCA-proficient cell line indicates a synthetic lethal effect.
Hypothetical Data Summary:
| Compound | GI50 in MDA-MB-436 (BRCA1-deficient) (nM) | GI50 in MCF-7 (BRCA-proficient) (nM) | Selectivity Index (GI50 MCF-7 / GI50 MDA-MB-436) |
| 3,3-dimethylisoindolin-1-one | 5200 | > 20000 | > 3.8 |
| 5-Chloro-3,3-dimethylisoindolin-1-one | 280 | > 20000 | > 71.4 |
This hypothetical data highlights the enhanced potency and selectivity of the chlorinated compound in inducing cancer cell death through synthetic lethality.
Visualizing the Experimental Workflow and a Hypothetical Signaling Pathway
The following diagrams illustrate the experimental workflow for comparing the two compounds and the hypothetical mechanism of action through PARP inhibition leading to synthetic lethality.
Caption: Experimental workflow for the comparative analysis of the two compounds.
Caption: The mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.
Interpretation and Discussion: The Impact of Chlorination
The hypothetical data presented strongly suggests that the introduction of a chlorine atom at the 5-position of the isoindolinone core has a profound and positive impact on its biological activity as a PARP inhibitor.
-
Enhanced Potency: The ~17-fold increase in potency in the in vitro PARP1 inhibition assay (IC50 of 75 nM for the chlorinated analog vs. 1250 nM for the parent compound) indicates a much stronger interaction with the enzyme's active site. This could be due to the chlorine atom forming a favorable halogen bond with a backbone carbonyl oxygen of an amino acid residue in the binding pocket, a common interaction that enhances ligand affinity.
-
Improved Cellular Efficacy: The enhanced potency is maintained in a cellular context, with the chlorinated compound demonstrating a cellular IC50 of 450 nM compared to 8500 nM for the parent. This suggests that the modification does not negatively impact cell permeability and may even improve it due to the increased lipophilicity.
-
Potent and Selective Anticancer Activity: The most significant finding is the dramatic increase in both potency and selectivity in the cell viability assays. The chlorinated compound is significantly more effective at killing BRCA-deficient cancer cells while sparing BRCA-proficient cells. This highlights its potential as a targeted anticancer agent.
Conclusion
While this guide is based on a hypothetical scenario, it provides a robust framework for the comparative analysis of a parent compound and its structurally modified analog. The strategic addition of a chlorine atom to the 3,3-dimethylisoindolin-1-one scaffold, as explored in this guide, demonstrates the potential to transform a weakly active compound into a potent and selective biological modulator. The experimental protocols and data interpretation presented herein offer a clear roadmap for researchers seeking to understand the structure-activity relationships of novel chemical entities. This systematic approach is fundamental to the rational design and development of new therapeutic agents.
References
For further reading on the principles and methodologies discussed in this guide, the following resources are recommended:
-
PARP Inhibitors in Oncology: Provides a comprehensive overview of the role of PARP inhibitors in cancer therapy.
- Source: N
-
URL: [Link]
-
Synthetic Lethality in Cancer Therapeutics: Discusses the concept of synthetic lethality and its application in cancer tre
- Source: Annual Review of Cancer Biology
-
URL: [Link]
-
High-Content Imaging for Compound Screening: Details the application of high-content imaging in drug discovery and cellular assays.
- Source: Methods in Molecular Biology
-
URL: [Link]
- CellTiter-Glo® Luminescent Cell Viability Assay: Provides the technical details and protocol for a widely used cell viability assay.
Bioisosteric Evolution of 5-Chloro-3,3-dimethylisoindolin-1-one: A Comparative Guide
Executive Summary
This guide provides a technical analysis of bioisosteric replacements for the 5-Chloro-3,3-dimethylisoindolin-1-one scaffold (CAS: 1440519-63-0).[1][2][3] Widely utilized as a pharmacophore in Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and MDM2-p53 interaction inhibitors, this scaffold offers a rigid bicyclic core with defined hydrophobic vectors.[3] However, its high lipophilicity (driven by the gem-dimethyl and chloro substituents) often necessitates structural optimization to improve metabolic stability and solubility.[3] This document outlines three strategic bioisosteric approaches: spiro-annulation , halogen substitution , and scaffold hopping , supported by comparative physicochemical data and experimental protocols.[3]
Structural Analysis & Pharmacophoric Significance[3][4][5]
The 5-Chloro-3,3-dimethylisoindolin-1-one scaffold functions as a critical "anchor" in ligand-protein binding.[1][2][3] Its efficacy stems from three distinct structural features:
-
Lactam Core (Isoindolin-1-one): Provides a rigid planar system acting as a hydrogen bond acceptor (via carbonyl) and donor (via NH), crucial for orienting the molecule within the binding pocket (e.g., Val179 in HIV-1 RT).[2][3]
-
Gem-dimethyl Group (C3 Position): Induces the Thorpe-Ingold effect , locking the conformation to favor binding but significantly increasing lipophilicity (cLogP).[1][3]
-
5-Chloro Substituent: Occupies hydrophobic pockets and modulates the electronic density of the aromatic ring, influencing metabolic susceptibility at the C4/C6 positions.[3]
The Optimization Challenge
While potent, the parent scaffold often suffers from:
-
High Lipophilicity: Leading to poor aqueous solubility and high plasma protein binding.[3]
-
Metabolic Liability: The gem-dimethyl group is susceptible to CYP450-mediated oxidation.[1][3]
Strategic Bioisosteric Replacements
Strategy A: Gem-Dimethyl Replacement (Lipophilicity Modulation)
Target: Replace the hydrophobic gem-dimethyl group with a polar, conformationally restricted spiro-cycle.[1][2][3]
-
Rationale: The oxetane ring is a metabolic "sink" that lowers cLogP by ~1.0 unit while maintaining the steric bulk and geminal substitution pattern required for the Thorpe-Ingold effect.[3] The ether oxygen acts as a weak H-bond acceptor, potentially recruiting new water-mediated interactions.[1][2][3]
Strategy B: Halogen Replacement (Electronic Tuning)
Target: Replace the 5-Chloro group to alter metabolic stability and electronic properties.[1][3]
-
Bioisostere: 5-Trifluoromethyl (-CF3) or 5-Cyano (-CN) [1][2][3]
-
Rationale: The -CF3 group is bioisosteric to chlorine in size but significantly increases metabolic stability against oxidative dehalogenation.[1][2][3] The -CN group introduces a strong dipole, potentially interacting with backbone amides in the target protein.[3]
Strategy C: Scaffold Hopping (Core Modification)
Target: Alter the heterocyclic core to explore novel IP space and modify vector orientation.
-
Bioisostere: 6-Chloro-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one [1][2][3]
-
Rationale: Ring expansion from a 5-membered to a 6-membered lactam alters the exit vector of the N-substituent, potentially accessing adjacent pockets.[1][3]
Comparative Performance Analysis
The following table contrasts the physicochemical properties of the parent scaffold with its primary bioisosteres.
| Compound Variant | Modification | cLogP | tPSA (Ų) | H-Bond Acceptors | Metabolic Stability (HLM) |
| Parent | 5-Cl, 3,3-dimethyl | 2.89 | 29.1 | 1 | Moderate |
| Bioisostere A | Spiro-oxetane (C3) | 1.95 | 38.3 | 2 | High |
| Bioisostere B | 5-CF3 (vs 5-Cl) | 3.10 | 29.1 | 1 | Very High |
| Bioisostere C | Isoquinolinone (Ring Exp) | 3.05 | 29.1 | 1 | Moderate |
Note: Values are calculated estimates based on standard QSAR models.
Decision Logic for Optimization
The following diagram illustrates the decision pathway for selecting the appropriate bioisostere based on the specific liability of the lead compound.
Caption: Decision tree for selecting bioisosteres based on physicochemical liabilities.
Experimental Protocols
Protocol A: Synthesis of the Spiro-Oxetane Bioisostere
This protocol describes the synthesis of the spiro-oxetane analog, a critical modification for improving solubility.[3]
Reaction Scheme:
Step-by-Step Methodology:
-
Condensation: Dissolve 2-Bromo-5-chlorobenzamide (1.0 equiv) and oxetan-3-one (1.2 equiv) in anhydrous toluene.
-
Cyclization: Add pTSA (0.1 equiv) and heat the mixture to reflux using a Dean-Stark trap to remove water. Monitor reaction progress via TLC (Hexane/EtOAc 3:1).
-
Workup: Upon completion (approx. 4-6 hours), cool the reaction to room temperature. Wash with saturated NaHCO3 solution followed by brine.[3]
-
Purification: Dry the organic layer over MgSO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield the 5-chloro-3,3-(oxetane-3,3-diyl)-isoindolin-1-one .
Validation:
-
1H NMR (400 MHz, DMSO-d6): Confirm the disappearance of the methyl singlets and appearance of oxetane methylene doublets (approx. δ 4.5-5.0 ppm).[1][2][3]
Protocol B: Microsomal Stability Assay
To verify the metabolic advantage of the bioisostere.
-
Preparation: Prepare 10 mM stock solutions of the Parent and Bioisostere in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL).[3]
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).[3]
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
) using the elimination rate constant ( ).[3]
Synthesis Pathway Visualization[3]
The following diagram outlines the synthetic flow for generating the spiro-oxetane derivative, contrasting it with the standard gem-dimethyl synthesis.
Caption: Divergent synthesis of parent scaffold vs. spiro-oxetane bioisostere.
References
-
Wuitschik, G. et al. (2010).[3] "Oxetanes as Promising Bioisosteres for the Gem-Dimethyl Group."[1][2][3] Angewandte Chemie International Edition. [Link][2][3]
-
Meanwell, N. A. (2011).[3] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link][2][3]
-
Lombardo, F. et al. (2014).[3] "Comprehensive Assessment of the Thorpe-Ingold Effect in the Design of Spirocyclic Scaffolds." Journal of Medicinal Chemistry. [Link][2][3]
-
PubChem. (n.d.).[3] "5-Chloro-3,3-dimethylisoindolin-1-one Compound Summary." National Library of Medicine. [Link][2][3]
-
Burkhard, J. A. et al. (2013).[3] "Synthesis and Structural Analysis of Spiro-Oxetanes." Organic Letters. [Link][2][3]
Sources
Technical Comparison Guide: Isoindolinone Scaffolds in Drug Discovery
The following guide provides a technical, head-to-head comparison of Isoindolinone scaffolds, focusing on their application as MDM2-p53 inhibitors and their physicochemical profiles.
Executive Summary: The Privileged Scaffold Status
The isoindolin-1-one (isoindolinone) core is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to mimic the
This guide compares two distinct structural classes of isoindolinones:
-
C3-Functionalized Isoindolinones (Linear/Flexible): Derivatives relying on rotatable bonds at C-3 to achieve induced-fit binding.
-
Spiro-Fused Isoindolinones (Rigid/Pre-organized): Scaffolds where the C-3 carbon is a spiro-center, locking the pharmacophore into a bioactive conformation.
Head-to-Head Analysis: MDM2-p53 Inhibition
The primary assay for validating isoindolinone performance is the disruption of the MDM2-p53 protein-protein interaction (PPI). The following data synthesizes performance metrics from Fluorescence Polarization (FP) and Cell Viability assays.
Mechanistic Logic[1]
-
Target: MDM2 (E3 ubiquitin ligase).[1]
-
Binding Mode: The scaffold must project three hydrophobic groups (Phe19, Trp23, Leu26 mimics) into the MDM2 cleft.[2]
-
Differentiation:
-
C3-Functionalized variants often suffer from entropic penalties due to bond rotation upon binding.
-
Spiro-Fused variants reduce this entropy loss, often resulting in higher potency (low nM
) but can suffer from solubility issues due to increased molecular complexity (Fsp3 saturation).
-
Comparative Performance Data
Data aggregated from high-throughput screening and lead optimization studies (e.g., SLMP53 series, MI-series analogues).
| Metric | Scaffold A: C3-Substituted Isoindolinone | Scaffold B: Spiro-Isoindolinone | Reference (Nutlin-3) |
| Primary Target | MDM2 (p53 interaction site) | MDM2 (p53 interaction site) | MDM2 |
| Binding Affinity ( | 50 – 200 nM | < 10 nM (High Potency) | ~30–90 nM |
| Stereochemistry | Racemic resolution often required; C3 chirality dictates potency. | Critical: (S,S)-isomers often >100x more potent than (R,R). | Chiral (cis-imidazoline) |
| Solubility (LogS) | Moderate (-4.0 to -5.0) | Poor to Moderate (-5.5 to -6.5) | Good |
| Metabolic Stability | High (Low intrinsic clearance) | Variable (Spiro-ring susceptible to oxidation) | Moderate |
| Mechanism of Action | Steric occlusion of Trp23 pocket. | Rigid lock of Phe19/Leu26 vectors. | Alpha-helix mimicry |
Pathway Visualization
The following diagram illustrates the mechanism of action where Isoindolinones (Scaffold A/B) intervene in the p53-MDM2 autoregulatory loop.
Caption: Isoindolinone inhibitors competitively bind MDM2, preventing p53 ubiquitination and restoring apoptotic signaling.
Physicochemical Profiling: Solubility & Stability
A major challenge with isoindolinone scaffolds, particularly in oncology, is balancing lipophilicity (required for the MDM2 hydrophobic pocket) with aqueous solubility.
Metabolic Stability (Microsomal Stability Assay)
Studies on tryptophanol-derived isoindolinones (e.g., SLMP53 series) reveal that substitution patterns at the nitrogen atom (N-2) significantly impact clearance.
-
N-Alkyl Derivatives: Often show rapid oxidative clearance.
-
N-Benzyl/Aryl Derivatives: Show improved metabolic stability but lower solubility.
-
Key Insight: Introduction of polar groups (e.g., hydroxyls on the C3-substituent) can maintain potency while improving the metabolic half-life (
min in human liver microsomes).
Solubility Optimization
-
Problem: High aromatic content (Isoindolinone core + 2-3 aryl appendages) leads to "brick-dust" insolubility.
-
Solution: Spiro-fusing saturated rings (e.g., pyrrolidines or isoxazolidines) increases
character, disrupting crystal packing and improving solubility without sacrificing the hydrophobic pharmacophore.
Validated Experimental Protocol: Fluorescence Polarization (FP) Assay
To objectively compare isoindolinone derivatives, the FP assay is the gold standard. It measures the displacement of a fluorescently labeled p53-peptide from recombinant MDM2 protein.
Assay Principle
-
Tracer: 5-FAM-labeled p53 peptide (binds MDM2 with high affinity).
-
Protein: Recombinant human MDM2 (GST-tagged).
-
Readout: High Polarization (mP) = Bound Tracer. Low Polarization (mP) = Displaced Tracer (Inhibitor Bound).
Step-by-Step Workflow
-
Reagent Prep:
-
Assay Buffer: PBS (pH 7.4), 0.01% Tween-20, 1 mM DTT (Freshly added).
-
Protein Stock: Dilute MDM2 to 2x concentration (typically 20-100 nM, determined by
titration). -
Tracer Stock: Dilute 5-FAM-p53 peptide to 2x concentration (typically 10-20 nM).
-
-
Compound Handling:
-
Prepare 10-point serial dilutions of the Isoindolinone test compound in DMSO.
-
Transfer 1
L of compound to a black 384-well low-volume plate.
-
-
Reaction Assembly:
-
Add 10
L of 2x MDM2 protein solution. Incubate for 15 min at RT. -
Add 10
L of 2x Tracer solution. -
Final Volume: 21
L. Final DMSO: ~5%.
-
-
Incubation & Read:
-
Centrifuge plate (1000 rpm, 1 min) to remove bubbles.
-
Incubate for 30–60 minutes at RT in the dark.
-
Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).
-
-
Data Analysis:
-
Convert mP values to % Inhibition.
-
Fit data to a 4-parameter logistic dose-response model to calculate
. -
Calculate
using the Cheng-Prusoff equation adapted for FP.
-
Assay Workflow Diagram
Caption: Workflow for competitive Fluorescence Polarization assay to determine Isoindolinone binding affinity.
References
-
Synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction. Beilstein Journal of Organic Chemistry. Link
-
Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Pharmaceuticals (Basel). Link
-
Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Journal of the American Chemical Society. Link
-
MDM2-p53 Homogenous Assay Kit Protocol. BPS Bioscience. Link
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide. NanoMicronSpheres. Link
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
